An In-depth Technical Guide to 3-Formyl-5-isopropoxyphenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Formyl-5-isopropoxyphenylboronic acid is a versatile organic compound that holds significant promise in the fields of medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-5-isopropoxyphenylboronic acid is a versatile organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid group, a formyl group, and an isopropoxy ether moiety, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-Formyl-5-isopropoxyphenylboronic acid, with a focus on its utility in drug discovery and development.
Core Chemical and Physical Properties
Property
Value
Reference
Molecular Formula
C₁₀H₁₃BO₄
Molecular Weight
208.02 g/mol
CAS Number
871125-79-0
Melting Point
98-102 °C (for isomer 3-Formyl-4-isopropoxyphenylboronic acid)
Appearance
Expected to be a solid
Solubility
Soluble in many polar organic solvents.
Synthesis and Reactivity
The synthesis of arylboronic acids, including 3-Formyl-5-isopropoxyphenylboronic acid, typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate. A general synthetic workflow is outlined below.
General Synthetic Workflow for Arylboronic Acids
Exploratory
A Technical Guide to 3-Formyl-5-isopropoxyphenylboronic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Formyl-5-isopropoxyphenylboronic acid, a specialized organic compound, serves as a critical building block in modern medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-5-isopropoxyphenylboronic acid, a specialized organic compound, serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid, a formyl group, and an isopropoxy ether on a phenyl ring, offers remarkable versatility for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The primary application of this and similar boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2]
Chemical and Physical Properties
A summary of the key quantitative data for 3-Formyl-5-isopropoxyphenylboronic acid is presented in the table below for easy reference and comparison.
Protection of the Formyl Group: To a solution of 3-bromo-5-isopropoxybenzaldehyde (1.0 eq) in toluene are added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acetal-protected compound.
Formation of the Grignard Reagent: The protected aryl bromide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Magnesium turnings (1.2 eq) are added, and the mixture is gently heated to initiate the reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.
Borylation: The Grignard solution is cooled to -78°C, and triisopropyl borate (1.5 eq) is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.
Hydrolysis and Deprotection: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0°C. The mixture is stirred vigorously for several hours to ensure complete hydrolysis of the borate ester and removal of the acetal protecting group.
Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, for example, by recrystallization or column chromatography to yield pure 3-formyl-5-isopropoxyphenylboronic acid.[4]
Applications in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound (like 3-formyl-5-isopropoxyphenylboronic acid) and an organic halide or triflate.[5][6] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[5] The presence of the formyl and isopropoxy groups on the boronic acid allows for the creation of highly functionalized products with potential biological activity.[2]
General Signaling Pathway of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser are added 3-formyl-5-isopropoxyphenylboronic acid (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, for example, aqueous sodium carbonate (2 M solution, 2.0 eq).[7]
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added to the flask.
Reaction Execution: The reaction mixture is degassed (e.g., by bubbling argon or nitrogen through the solution for 15-20 minutes) and then heated to reflux under an inert atmosphere. The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.[7]
Safety and Handling
As with all laboratory chemicals, 3-formyl-5-isopropoxyphenylboronic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
Working in a well-ventilated fume hood.
Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoiding inhalation of dust and contact with skin and eyes.
Storing the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C under an inert gas.[1]
Conclusion
3-Formyl-5-isopropoxyphenylboronic acid is a valuable and versatile reagent for organic synthesis, particularly in the construction of complex biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its trifunctional nature provides a platform for the development of novel compounds with potential applications in drug discovery and materials science. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with this important chemical building block.
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Formyl-5-isopropoxyphenylboronic acid, a versatile building block in modern organic syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Formyl-5-isopropoxyphenylboronic acid, a versatile building block in modern organic synthesis with significant applications in medicinal chemistry. We will delve into its chemical properties, provide detailed experimental protocols for its synthesis and utilization in Suzuki-Miyaura cross-coupling reactions, and explore its emerging role in the development of novel therapeutics, particularly as a scaffold for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Compound Profile
3-Formyl-5-isopropoxyphenylboronic acid is an aromatic boronic acid derivative featuring both an aldehyde and an isopropoxy group. This unique combination of functional groups makes it a highly valuable reagent in organic synthesis, offering multiple points for molecular elaboration.
Property
Value
Molecular Formula
C₁₀H₁₃BO₄
Molecular Weight
208.02 g/mol
CAS Number
871125-79-0
Appearance
Off-white to white crystalline powder
Solubility
Soluble in methanol, ethanol, and DMSO
Storage Conditions
2-8°C, under inert atmosphere
Synthesis Protocol
The synthesis of 3-Formyl-5-isopropoxyphenylboronic acid can be achieved through a multi-step process starting from commercially available materials. A general and robust method involves the protection of the aldehyde, followed by a Grignard reaction and subsequent boronation.
Experimental Protocol: Synthesis of 3-Formyl-5-isopropoxyphenylboronic acid
Materials:
3-Bromo-5-hydroxybenzaldehyde
Isopropyl bromide
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethylene glycol
p-Toluenesulfonic acid (p-TsOH)
Magnesium (Mg) turnings
Iodine (I₂)
Anhydrous Tetrahydrofuran (THF)
Trimethyl borate (B(OMe)₃)
Hydrochloric acid (HCl)
Diethyl ether
Hexane
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Isopropylation: To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and isopropyl bromide (1.5 eq). Stir the mixture at 60°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 3-bromo-5-isopropoxybenzaldehyde.
Acetal Protection: A mixture of 3-bromo-5-isopropoxybenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH in toluene is heated at reflux with a Dean-Stark apparatus for 4 hours. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give 2-(3-bromo-5-isopropoxyphenyl)-1,3-dioxolane.
Grignard Reaction and Boronation: To a flask containing magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere, add a solution of 2-(3-bromo-5-isopropoxyphenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF dropwise. The reaction is initiated with gentle heating. After the addition is complete, the mixture is stirred at room temperature for 2 hours. The resulting Grignard reagent is then added dropwise to a solution of trimethyl borate (1.5 eq) in anhydrous THF at -78°C. The reaction is allowed to warm to room temperature and stirred for 12 hours.
Deprotection and Isolation: The reaction is quenched by the slow addition of 2M HCl at 0°C and stirred for 2 hours to effect deprotection of the aldehyde. The mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization from a mixture of diethyl ether and hexane to afford 3-Formyl-5-isopropoxyphenylboronic acid as a crystalline solid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1] 3-Formyl-5-isopropoxyphenylboronic acid is an excellent coupling partner in these reactions, enabling the synthesis of complex biaryl structures, which are common motifs in biologically active molecules.[2]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound
Materials:
3-Formyl-5-isopropoxyphenylboronic acid (1.2 eq)
Aryl halide (e.g., 4-bromopyridine) (1.0 eq)
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
Triphenylphosphine (PPh₃) (0.08 eq)
2M Sodium carbonate (Na₂CO₃) solution (2.0 eq)
1,4-Dioxane
Water
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a reaction vessel, add the aryl halide (1.0 eq), 3-Formyl-5-isopropoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
Add degassed 1,4-dioxane and the 2M sodium carbonate solution.
Heat the reaction mixture at 90°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Role in Drug Discovery: ENPP1 Inhibition
A significant and exciting application of 3-Formyl-5-isopropoxyphenylboronic acid is as a key building block for the synthesis of potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[3][4][5][6] ENPP1 is a transmembrane glycoprotein that plays a crucial role in the hydrolysis of extracellular ATP and, importantly, the immunotransmitter cyclic GMP-AMP (cGAMP).[3][7]
The ENPP1-STING Signaling Pathway
ENPP1 acts as a negative regulator of the STING (Stimulator of Interferon Genes) pathway.[6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines to mount an anti-pathogen or anti-tumor response.[3][8] By degrading cGAMP, ENPP1 dampens this immune response, which can be exploited by cancer cells to evade immune surveillance.[4][5]
Therefore, inhibiting ENPP1 represents a promising strategy in cancer immunotherapy.[3][5] ENPP1 inhibitors can increase the concentration of cGAMP in the tumor microenvironment, thereby activating the STING pathway and promoting a robust anti-tumor immune response.[8][9]
ENPP1-STING Signaling Pathway and Point of Inhibition.
Experimental Workflow for ENPP1 Inhibitor Screening
The development of ENPP1 inhibitors involves a systematic workflow from initial screening to in vivo efficacy studies.
Experimental Workflow for ENPP1 Inhibitor Development.
Conclusion
3-Formyl-5-isopropoxyphenylboronic acid is a key synthetic intermediate with significant potential in drug discovery. Its utility in the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction is well-established. The growing interest in ENPP1 as a therapeutic target for cancer immunotherapy has further highlighted the importance of this compound as a scaffold for the development of novel inhibitors. This guide provides the foundational knowledge and experimental protocols to facilitate further research and development in this exciting area.
An In-depth Technical Guide to the Synthesis of 3-Formyl-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a feasible synthetic pathway for 3-Formyl-5-isopropoxyphenylboronic acid, a valuable building block in medic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for 3-Formyl-5-isopropoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles, including the protection of reactive functional groups, formation of organometallic intermediates, and subsequent borylation. Detailed experimental protocols are provided for each key transformation, and quantitative data from analogous reactions are summarized for reference.
Introduction
3-Formyl-5-isopropoxyphenylboronic acid is a bifunctional molecule of significant interest in drug discovery and organic synthesis. Its structure incorporates a boronic acid moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] The presence of an aldehyde group provides a handle for a wide range of subsequent chemical transformations, including reductive amination, oxidation, and olefination. The isopropoxy substituent modulates the electronic properties and solubility of the molecule. This guide outlines a robust, multi-step synthesis beginning from a commercially available starting material.
Overall Synthesis Pathway
The synthesis of 3-Formyl-5-isopropoxyphenylboronic acid can be strategically approached in four main stages, starting from 3-bromo-5-isopropoxybenzaldehyde:
Protection of the Aldehyde: The reactive aldehyde group is first protected as an acetal to prevent its reaction with the organometallic intermediates in subsequent steps.
Formation of the Organometallic Reagent: A Grignard reagent is prepared from the protected bromo-aromatic compound.
Borylation: The Grignard reagent is reacted with a trialkyl borate to form the corresponding boronic ester.
Deprotection and Hydrolysis: The acetal protecting group is removed, and the boronic ester is hydrolyzed to yield the final 3-Formyl-5-isopropoxyphenylboronic acid.
The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-(3-Bromo-5-isopropoxyphenyl)-1,3-dioxolane (Aldehyde Protection)
The protection of the aldehyde group in 3-bromo-5-isopropoxybenzaldehyde is crucial to prevent its reaction during the formation of the Grignard reagent.[2][3] Acetal formation using ethylene glycol is a common and effective method.[1]
Reaction Scheme:
Caption: Acetal protection of the starting material.
Procedure:
To a solution of 3-bromo-5-isopropoxybenzaldehyde (1.0 eq) in toluene (5 mL per 1 g of starting material), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
Fit the reaction flask with a Dean-Stark apparatus to remove the water generated during the reaction.
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal.
The product can be purified by column chromatography on silica gel if necessary.
Step 2 & 3: Synthesis of (3-Formyl-5-isopropoxyphenyl)boronic acid pinacol ester (Grignard Formation and Borylation)
This two-step, one-pot procedure involves the formation of a Grignard reagent from the protected aryl bromide, followed by its reaction with an trialkyl borate to form the boronic ester.[2]
Reaction Scheme:
Caption: Grignard formation and subsequent borylation.
Procedure:
Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.5 eq) in a flame-dried flask.
Add a small crystal of iodine to activate the magnesium.
Add a solution of 2-(3-bromo-5-isopropoxyphenyl)-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.
Once initiated, add the remainder of the aryl bromide solution at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF to the Grignard reagent.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 4: Synthesis of 3-Formyl-5-isopropoxyphenylboronic acid (Deprotection and Hydrolysis)
The final step involves the acidic hydrolysis of the acetal protecting group and the boronic ester to yield the target compound.
Reaction Scheme:
Caption: Final deprotection and hydrolysis step.
Procedure:
Dissolve the crude boronic ester from the previous step in a mixture of THF and 1 M aqueous hydrochloric acid.
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
Extract the product into an organic solvent such as ethyl acetate.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude 3-Formyl-5-isopropoxyphenylboronic acid can be purified by recrystallization or by the alkaline wash method described below.
Purification
A highly effective method for purifying formylphenylboronic acids involves an acid-base extraction.[2]
Suspend the crude product in water and cool to approximately 10 °C.
Slowly add a 10% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 10 °C and the pH between 8 and 11.
Once the solid has dissolved, wash the aqueous solution with a water-immiscible organic solvent like toluene or ether to remove non-acidic impurities.
Cool the aqueous layer again to 10 °C and slowly acidify with 10% hydrochloric acid to precipitate the pure boronic acid.
Filter the solid, wash with cold water, and dry under a stream of nitrogen at a mild temperature (e.g., 40-50 °C) to yield the pure 3-Formyl-5-isopropoxyphenylboronic acid.[2]
Quantitative Data (Purification of Analogous Compounds):
The synthesis pathway detailed in this guide offers a reliable and scalable method for the preparation of 3-Formyl-5-isopropoxyphenylboronic acid. By employing standard and well-documented organic transformations, this valuable building block can be accessed in good yield and high purity, making it readily available for applications in pharmaceutical research and the development of novel organic materials. Careful control of reaction conditions, particularly during the Grignard formation and the purification process, is essential for achieving optimal results.
Spectroscopic and Analytical Profile of Phenylboronic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth look at the spectral and analytical characterization of substituted phenylboronic acids, a critical class of compo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the spectral and analytical characterization of substituted phenylboronic acids, a critical class of compounds in organic synthesis and drug discovery. Due to the limited availability of a complete public dataset for 3-Formyl-5-isopropoxyphenylboronic acid, this document utilizes data from a closely related analogue, 3-isopropoxyphenylboronic acid catechol ester , to illustrate the characterization process. The methodologies and data interpretation are broadly applicable to the target molecule and its derivatives.
Introduction to Phenylboronic Acids
Phenylboronic acids are versatile reagents, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of multiple functional groups, such as the formyl (-CHO) and isopropoxy (-OCH(CH₃)₂) moieties on the phenyl ring, offers a rich chemical scaffold for the synthesis of complex molecules and active pharmaceutical ingredients. A thorough spectroscopic characterization is paramount to confirm the structure and purity of these compounds.
Spectral Data Analysis
The following sections present the spectral data for 3-isopropoxyphenylboronic acid catechol ester, a compound that shares the core isopropoxyphenylboronic acid structure with the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Integration
Assignment
7.64
d
7.0
1H
Aromatic CH
7.60
d
2.0
1H
Aromatic CH
7.38
dd
8.0, 7.5
1H
Aromatic CH
7.30
m
2H
Aromatic CH
7.11
m
2H
Aromatic CH
7.09
ddd
8.0, 2.5, 1.0
1H
Aromatic CH
4.64
septet
6.0
1H
-OCH(CH₃)₂
1.37
d
6.0
6H
-OCH(CH₃)₂
Solvent: CDCl₃, Frequency: 500 MHz
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Chemical Shift (δ) ppm
Assignment
157.2
Aromatic C-O
145.2
Aromatic C
129.4
Aromatic CH
126.6
Aromatic CH
121.1
Aromatic CH
120.1
Aromatic CH
118.3
Aromatic CH
116.0
Aromatic CH
69.4
-OCH(CH₃)₂
22.2
-OCH(CH₃)₂
Solvent: DMSO-d₆, Frequency: 125 MHz. Note: The carbon adjacent to boron was not detected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Wavenumber (cm⁻¹)
Assignment
3070
Aromatic C-H stretch
2987, 2973, 2929, 2881
Aliphatic C-H stretch
1567
Aromatic C=C stretch
1471, 1425
Aromatic C=C stretch
1369
C-H bend
1290, 1241, 1216
C-O stretch
1132, 1116, 1064
B-O stretch
997, 970
C-H out-of-plane bend
809, 742, 700
Aromatic C-H out-of-plane bend
Technique: Solid, ATR
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, which can be used to determine its elemental composition.
Technique
Calculated m/z
Found m/z
Ion
HRMS (APCI-TOF)
255.1187
255.1193
[M+H]⁺ for C₁₅H₁₅BO₃
Experimental Protocols
The following is a representative synthetic protocol for a related phenylboronic acid derivative.
Synthesis of 3-isopropoxyphenylboronic acid catechol ester [1]
Reaction Setup: To a round-bottom flask, add catechol (1.1 g, 10 mmol), 3-isopropoxyphenylboronic acid (1.8 g, 10 mmol), magnesium sulfate (150 mg, 1.3 mmol), and toluene (25 mL).
Reflux: Stir the reaction mixture and heat under reflux for 24 hours.
Workup: After cooling, filter the resulting suspension and evaporate the solvent from the filtrate using a rotary evaporator.
Purification: Recrystallize the residue from n-hexane to obtain the final product.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation and characterization of a novel phenylboronic acid derivative.
Workflow for Spectroscopic Characterization
This guide provides a framework for the analytical processes involved in the characterization of 3-Formyl-5-isopropoxyphenylboronic acid and its analogues. The provided data and protocols serve as a practical reference for researchers in the field.
Stability and Storage of 3-Formyl-5-isopropoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Formyl-5-isopropoxyphenylboronic acid. Unde...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Formyl-5-isopropoxyphenylboronic acid. Understanding the chemical stability of this reagent is crucial for ensuring its integrity and performance in synthetic applications, particularly in the context of drug discovery and development where consistency and purity are paramount. This document outlines the general stability of arylboronic acids, specific storage recommendations for the title compound, and potential degradation pathways.
Core Concepts in Arylboronic Acid Stability
Arylboronic acids, including 3-Formyl-5-isopropoxyphenylboronic acid, are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While generally considered more stable than many other organometallic reagents, their stability is not absolute and can be influenced by environmental factors.
Key characteristics of boronic acid stability include:
Relative Stability: Compared to many organometallic compounds, boronic acids exhibit good stability in the presence of air and moisture, which facilitates their handling and storage.[1]
Susceptibility to Degradation: Despite their general stability, arylboronic acids can undergo degradation through several pathways, including oxidation and dehydration.[2] Aliphatic boronic acids are typically more prone to oxidation than their aryl counterparts.[3]
pH Sensitivity: Protodeboronation, the cleavage of the carbon-boron bond, can occur under harsh acidic or basic conditions.[1]
Hygroscopicity: Boronic acids have a tendency to absorb moisture from the atmosphere, which can lead to caking and potential degradation.[4]
Recommended Storage Conditions for 3-Formyl-5-isopropoxyphenylboronic acid
Proper storage is essential to maintain the chemical integrity and reactivity of 3-Formyl-5-isopropoxyphenylboronic acid. The following table summarizes the recommended storage conditions based on available data.
Storage Duration
Recommended Temperature
Additional Notes
Short-term (1-2 weeks)
-4°C
Protect from moisture and light.
Long-term (1-2 years)
-20°C
Ensure the container is tightly sealed to prevent moisture absorption.[5]
General Laboratory Use
Room Temperature
For immediate or frequent use, storage at room temperature is acceptable, provided the compound is protected from excessive heat, humidity, and light.[4][6]
Key Degradation Pathways for Arylboronic Acids
To ensure the longevity and reliability of 3-Formyl-5-isopropoxyphenylboronic acid, it is important to be aware of the common degradation pathways that affect arylboronic acids.
Dehydration to Boroxines
One of the most common transformations for boronic acids is the reversible dehydration to form a cyclic trimer known as a boroxine.[7][8] This process is typically driven by heat and can be reversed by the addition of water. While boroxines are often competent reagents in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.
Figure 1. Reversible dehydration of an arylboronic acid to a boroxine.
Oxidative Deboronation
The carbon-boron bond in arylboronic acids is susceptible to cleavage by oxidation.[9] This process, known as oxidative deboronation, results in the formation of a phenol and boric acid.[10] Exposure to atmospheric oxygen and certain reactive oxygen species can facilitate this degradation pathway, particularly at elevated temperatures or in the presence of certain metals.[3][10]
Figure 2. Oxidative deboronation of an arylboronic acid.
Experimental Protocols
Protocol for Assessing Thermal Stability:
Sample Preparation: Accurately weigh samples of 3-Formyl-5-isopropoxyphenylboronic acid into several vials.
Incubation: Store the vials at various temperatures (e.g., room temperature, 40°C, 60°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored at -20°C.
Analysis: At each time point, dissolve a sample in a suitable solvent (e.g., acetonitrile/water) and analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector.
Quantification: Determine the purity of the sample by measuring the peak area of the parent compound relative to any new impurity peaks that may have formed. A decrease in the main peak area indicates degradation.
Protocol for Assessing Stability to Oxidation:
Sample Preparation: Prepare solutions of 3-Formyl-5-isopropoxyphenylboronic acid in a relevant solvent (e.g., a mixture of an organic solvent and an aqueous buffer at physiological pH).
Exposure: To one set of samples, add a mild oxidizing agent, such as hydrogen peroxide, at a known concentration. Maintain a control set without the oxidizing agent.
Time-Course Analysis: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from both the test and control samples.
Analysis: Analyze the aliquots by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the corresponding phenol (3-hydroxy-5-isopropoxybenzaldehyde).
Summary and Recommendations
For optimal long-term stability, 3-Formyl-5-isopropoxyphenylboronic acid should be stored at -20°C in a tightly sealed container to protect it from moisture.[5] For short-term use, refrigeration at -4°C is recommended. When handling the compound at room temperature, exposure to high humidity, elevated temperatures, and strong light should be minimized. Researchers should be mindful of the potential for dehydration to boroxines and oxidative degradation, and regularly assess the purity of the material, especially if it has been stored for an extended period or under suboptimal conditions. Following these guidelines will help to ensure the integrity and reactivity of this valuable synthetic building block.
An In-depth Technical Guide on the Solubility Profile of 3-Formyl-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-Formyl-5-isopropoxyphenylboronic acid. Due to the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-Formyl-5-isopropoxyphenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a profile based on the known behavior of structurally similar phenylboronic acids. The guide details established experimental protocols for determining solubility, offering a framework for researchers to ascertain the precise solubility of the title compound and its analogs.
Introduction to 3-Formyl-5-isopropoxyphenylboronic acid
3-Formyl-5-isopropoxyphenylboronic acid is an organic compound featuring a phenylboronic acid scaffold, which is a versatile functional group in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of a formyl (-CHO) and an isopropoxy (-OCH(CH₃)₂) group on the phenyl ring is expected to significantly influence its physicochemical properties, including solubility. Understanding its solubility in various solvents is critical for its application in organic synthesis, purification, formulation, and for assessing its potential in biological systems. Boronic acids are also known for their potential biological activities, including as enzyme inhibitors.[1][2]
Predicted Solubility Profile
Based on studies of related substituted phenylboronic acids, the solubility of 3-Formyl-5-isopropoxyphenylboronic acid can be predicted in a range of common laboratory solvents. The introduction of an isobutoxy group into the phenylboronic acid ring generally increases its solubility in many organic solvents.[3] Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4][5][6] The presence of the polar formyl group and the moderately nonpolar isopropoxy group in 3-Formyl-5-isopropoxyphenylboronic acid suggests a nuanced solubility profile.
Table 1: Predicted Qualitative Solubility of 3-Formyl-5-isopropoxyphenylboronic acid
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Ethers
Diethyl ether, Tetrahydrofuran (THF)
High
Phenylboronic acids generally show good solubility in ethers.[3][4]
Ketones
Acetone, 3-Pentanone
High
Similar to ethers, ketones are good solvents for phenylboronic acids.[3][4][5][6]
Alcohols
Methanol, Ethanol
Moderate to High
The hydroxyl group of alcohols can interact with the boronic acid moiety.
Chlorinated Solvents
Chloroform, Dichloromethane
Moderate
Phenylboronic acid has moderate solubility in chloroform.[3][4][5][6]
Hydrocarbons
Heptane, Methylcyclohexane
Low
These nonpolar solvents are generally poor solvents for polar boronic acids.[3][4][5][6]
Aqueous Solutions
Water
Low
The solubility of phenylboronic acid in water is low (approx. 2 g/100 cm³ at 20°C).[7] Substituents can further decrease water solubility.[7]
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can affect solubility measurements.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of compounds like 3-Formyl-5-isopropoxyphenylboronic acid is the dynamic method , which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8]
Principle: This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.
Apparatus:
Jacketed glass vessel with a magnetic stirrer
Precision temperature controller and sensor (e.g., Pt100)
Luminance probe or a laser beam and detector to measure turbidity
Analytical balance
Procedure:
Sample Preparation: A precise amount of 3-Formyl-5-isopropoxyphenylboronic acid and the chosen solvent are weighed directly into the jacketed glass vessel.
Heating and Stirring: The mixture is stirred vigorously while the temperature of the vessel is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[8]
Turbidity Measurement: The turbidity of the solution is continuously monitored.
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[8]
Data Collection: The measurement is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
A workflow for this experimental protocol is visualized below.
Diagram 1: Workflow for Dynamic Solubility Determination.
Biological Context and Signaling Pathways
While specific signaling pathways involving 3-Formyl-5-isopropoxyphenylboronic acid are not documented, 2-formylphenylboronic acids are known to exhibit interesting biological activities.[9] Some isomerize to form 3-hydroxybenzoxaborole, a scaffold present in antifungal drugs.[9] This isomerization is a key step for their potential mechanism of action, which can involve the inhibition of enzymes like leucyl-tRNA synthetase (LeuRS).[9] Given this, a hypothetical logical relationship for the biological activity of a formylphenylboronic acid can be proposed.
Diagram 2: Hypothetical Pathway for Biological Activity.
This diagram illustrates a potential mechanism where the parent compound isomerizes into a cyclic form, which then binds to a target enzyme, leading to its inhibition and a subsequent biological effect.
Conclusion
The solubility of 3-Formyl-5-isopropoxyphenylboronic acid is predicted to be high in polar aprotic solvents like ethers and ketones, moderate in alcohols and chlorinated solvents, and low in nonpolar hydrocarbons and water. For precise quantitative data, the dynamic solubility determination method is recommended. While its specific biological roles are yet to be fully elucidated, the structural motifs present in the molecule suggest potential for interesting biological activity, possibly through isomerization and enzyme inhibition. Further experimental investigation is necessary to fully characterize this compound's properties.
Reactivity of the Formyl Group in 3-Formyl-5-isopropoxyphenylboronic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the Synthetic Utility and Biological Relevance of a Versatile Building Block Introduction 3-Formyl-5-isopropoxyphenylboronic acid is a bifunctional molecule of significant interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Analysis of the Synthetic Utility and Biological Relevance of a Versatile Building Block
Introduction
3-Formyl-5-isopropoxyphenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring both a reactive formyl group and a versatile boronic acid moiety, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the reactivity of the formyl group in this compound, with a focus on its application in the development of therapeutic agents, particularly enzyme inhibitors.
Core Reactivity of the Formyl Group
The formyl (aldehyde) group in 3-Formyl-5-isopropoxyphenylboronic acid exhibits typical electrophilic reactivity, readily undergoing nucleophilic attack. However, its reactivity can be influenced by the electronic effects of the isopropoxy and boronic acid substituents on the phenyl ring. The following sections detail key transformations of the formyl group, providing experimental protocols where available for this specific molecule.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and is a cornerstone of amine synthesis. In the context of 3-Formyl-5-isopropoxyphenylboronic acid, this reaction has been successfully employed in the synthesis of inhibitors for 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key enzyme in cancer signaling pathways.[1][2][3][4][5][6][7][8]
Experimental Protocol: Synthesis of an Amine Derivative via Reductive Amination [2][5][8]
A solution of 3-formyl-5-isopropoxyphenylboronic acid (0.625 g, 3.00 mmol), ethyl 2-aminonicotinate (0.498 g, 3.00 mmol), and p-toluenesulfonic acid monohydrate (44 mg, 0.23 mmol) is prepared in ethanol (10.0 mL). The mixture is heated at 100°C overnight to facilitate imine formation. Subsequently, the solvent is removed by evaporation, and the residue is redissolved in 1,2-dichloroethane (12.0 mL). Finely ground sodium triacetoxyborohydride (2.03 g, 9.58 mmol) is then added portionwise, and the reaction is stirred at room temperature overnight. The reaction is quenched by the addition of aqueous sodium bicarbonate.
Reactant
Moles (mmol)
Equivalents
3-Formyl-5-isopropoxyphenylboronic acid
3.00
1.0
Ethyl 2-aminonicotinate
3.00
1.0
p-Toluenesulfonic acid monohydrate
0.23
0.077
Sodium triacetoxyborohydride
9.58
3.19
Table 1: Reactant stoichiometry for the reductive amination of 3-Formyl-5-isopropoxyphenylboronic acid.
Other Key Reactions of the Formyl Group
The formyl group can be readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose.
Representative Experimental Protocol: Reduction of an Aromatic Aldehyde
To a solution of the aromatic aldehyde in methanol or ethanol, sodium borohydride (1.1 to 1.5 equivalents) is added portionwise at 0°C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of water or a dilute acid, and the product is extracted with an organic solvent.
The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or milder reagents like pyridinium chlorochromate (PCC) under appropriate conditions.
Representative Experimental Protocol: Oxidation of an Aromatic Aldehyde
The aromatic aldehyde is dissolved in a suitable solvent, such as acetone or a mixture of t-butanol and water. A solution of potassium permanganate is added slowly at a low temperature. The reaction is stirred until the starting material is consumed. The manganese dioxide byproduct is removed by filtration, and the carboxylic acid is isolated from the filtrate after acidification and extraction.
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The formyl group of 3-Formyl-5-isopropoxyphenylboronic acid can react with a phosphonium ylide to form a styrenyl derivative.
Representative Experimental Protocol: Wittig Olefination of an Aromatic Aldehyde
A phosphonium salt, such as methyltriphenylphosphonium bromide, is suspended in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added at a low temperature to generate the ylide. The aromatic aldehyde, dissolved in THF, is then added to the ylide solution, and the reaction is allowed to warm to room temperature and stir until completion. The triphenylphosphine oxide byproduct is removed, and the alkene product is isolated.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.
Representative Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde
The aromatic aldehyde and an active methylene compound, such as malononitrile or diethyl malonate, are dissolved in a solvent like ethanol or toluene. A catalytic amount of a weak base, such as piperidine or pyridine, is added. The mixture is heated, often with azeotropic removal of water, until the reaction is complete. The product is then isolated by crystallization or chromatography.
Application in Drug Discovery: Inhibition of the PDK1 Signaling Pathway
3-Formyl-5-isopropoxyphenylboronic acid has been utilized as a key building block in the synthesis of inhibitors targeting the 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3][4][5][6][7][8] PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3][4][9][10][11][12][13] By inhibiting PDK1, the downstream signaling that promotes cell proliferation, survival, and growth can be blocked, making it an attractive target for cancer therapy.[1][2][3][4][9][10][11][12][13]
The formyl group of 3-Formyl-5-isopropoxyphenylboronic acid serves as a handle for introducing diversity into the inhibitor structure, often through reductive amination, to optimize binding to the PDK1 active site.
PDK1 Signaling Pathway
The following diagram illustrates the central role of PDK1 in the PI3K/AKT signaling pathway.
Caption: PDK1 Signaling Pathway and Point of Inhibition.
This workflow illustrates how extracellular growth factors activate the PI3K/AKT pathway, leading to cell proliferation and survival. 3-Formyl-5-isopropoxyphenylboronic acid is a precursor to inhibitors that block PDK1, a critical node in this pathway.
Conclusion
3-Formyl-5-isopropoxyphenylboronic acid is a highly valuable and versatile building block for drug discovery and development. The reactivity of its formyl group, particularly in reductive amination reactions, has been effectively leveraged to synthesize potent inhibitors of the PDK1 signaling pathway. While specific experimental data for other transformations of the formyl group on this particular molecule are limited in publicly available literature, established organic chemistry principles and general protocols provide a solid foundation for its further synthetic exploration. The continued application of this molecule in medicinal chemistry is expected to contribute to the development of novel therapeutics for cancer and other diseases characterized by aberrant cell signaling.
The Isopropoxy Group: A Key Modulator of Reactivity in 3-Formyl-5-isopropoxyphenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-Formyl-5-isopropoxyphenylboronic acid, a versatile bifunctional reagent, has emerged as a valuable building block...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-5-isopropoxyphenylboronic acid, a versatile bifunctional reagent, has emerged as a valuable building block in organic synthesis, particularly in the construction of complex biaryl scaffolds for drug discovery and materials science. Its utility is significantly influenced by the interplay of its three key functional groups: the boronic acid, the formyl group, and the isopropoxy substituent. This technical guide delves into the crucial role of the isopropoxy group in modulating the reactivity of this molecule, providing insights for its effective application in chemical synthesis.
The Dual Influence of the Isopropoxy Group: Electronic and Steric Effects
The isopropoxy group, an alkoxy substituent, exerts both electronic and steric effects on the phenylboronic acid core, thereby influencing its reactivity in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects:
The oxygen atom of the isopropoxy group possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This electron-donating nature increases the electron density of the phenyl ring, which can have several consequences for the reactivity of the molecule. This makes the molecule a valuable component in the synthesis of a variety of bioactive compounds.[1][2]
Steric Effects:
The isopropoxy group is bulkier than a methoxy or ethoxy group. This steric hindrance can influence the approach of reagents to the adjacent functional groups, namely the boronic acid and the formyl group. This steric bulk can play a role in the regioselectivity of reactions and may affect the rate of transmetalation in cross-coupling reactions.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3] The isopropoxy group plays a significant role in the performance of 3-Formyl-5-isopropoxyphenylboronic acid in these reactions.
The general catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
While specific quantitative data for the Suzuki-Miyaura coupling of 3-Formyl-5-isopropoxyphenylboronic acid is not extensively tabulated in publicly available literature, the general principles of substituent effects on arylboronic acids provide a strong framework for understanding its reactivity. The electron-donating nature of the isopropoxy group can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. However, the steric bulk of the isopropoxy group might slightly hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction compared to less hindered analogues.
The choice of catalyst, base, and solvent system is crucial for optimizing the Suzuki-Miyaura coupling reaction. A screening of these parameters is often necessary to achieve high yields.
Table 1: General Screening Parameters for Suzuki-Miyaura Coupling
Detailed experimental protocols for the use of 3-Formyl-5-isopropoxyphenylboronic acid are often specific to the desired product and reaction scale. However, a general procedure for a Suzuki-Miyaura coupling reaction is provided below.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the aryl halide (1.0 eq.), 3-Formyl-5-isopropoxyphenylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Solvent and Catalyst Addition: Degassed solvent is added, followed by the palladium catalyst (typically 1-5 mol%) and any additional ligand.
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time, monitoring the progress by TLC or LC-MS.
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.
Figure 2: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.
Conclusion
The isopropoxy group in 3-Formyl-5-isopropoxyphenylboronic acid plays a multifaceted role in dictating its reactivity. Its electron-donating nature generally enhances the reactivity of the boronic acid in Suzuki-Miyaura coupling, while its steric bulk can introduce a degree of steric hindrance that may influence reaction rates and selectivity. A thorough understanding of these effects, coupled with careful optimization of reaction conditions, is essential for leveraging the full potential of this versatile building block in the synthesis of novel and complex molecules for a wide range of applications in the pharmaceutical and materials science industries.[2][4] As a readily available bifunctional reagent, 3-Formyl-5-isopropoxyphenylboronic acid will undoubtedly continue to be a valuable tool for synthetic chemists.
Application Notes and Protocols: 3-Formyl-5-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Formyl-5-isopropoxyphenylboronic acid is a versatile bifunctional reagent increasingly employed in organic synthesis, particularly in the pal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-5-isopropoxyphenylboronic acid is a versatile bifunctional reagent increasingly employed in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of both a formyl group and a boronic acid moiety on the same aromatic ring makes this compound a valuable building block for the synthesis of elaborate molecular architectures. The formyl group can serve as a handle for subsequent transformations, such as reductive amination, oxidation, or olefination, while the boronic acid readily participates in the Suzuki-Miyaura coupling. This document provides detailed application notes and a specific experimental protocol for the use of 3-Formyl-5-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling reactions, with a focus on its application in the synthesis of pharmaceutically relevant compounds.
Application in Drug Discovery: Synthesis of PDK1 Inhibitors
A notable application of 3-Formyl-5-isopropoxyphenylboronic acid is in the synthesis of pyridinonyl-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is often dysregulated in various cancers. The development of potent and selective PDK1 inhibitors is therefore a significant focus in oncology drug discovery. In this context, the Suzuki-Miyaura coupling serves as a key step to link the 3-formyl-5-isopropoxyphenyl moiety to a heterocyclic core, forming the foundational structure of the inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Pyridinonyl PDK1 Inhibitor Intermediate
The following protocol is adapted from a patented procedure for the synthesis of a key intermediate in the development of PDK1 inhibitors.[1][2][3]
Reaction Scheme:
Materials and Reagents
Reagent
CAS Number
Molecular Formula
Molar Mass ( g/mol )
3-Formyl-5-isopropoxyphenylboronic acid
871125-79-0
C₁₀H₁₃BO₃
192.02
Aryl Halide (e.g., a substituted pyridinone)
Varies
Varies
Varies
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (Pd(dppf)Cl₂·CH₂Cl₂)
95464-05-4
C₃₅H₃₀Cl₄FeP₂Pd
814.65
Sodium Bicarbonate (1.2 M aqueous solution)
144-55-8
NaHCO₃
84.01
N,N-Dimethylformamide (DMF)
68-12-2
C₃H₇NO
73.09
Equipment
Microwave reactor
Standard laboratory glassware
Magnetic stirrer
Nitrogen or Argon supply for inert atmosphere
Procedure
Reactant Preparation: In a microwave reaction vessel, dissolve the aryl halide (1.0 eq) and 3-formyl-5-isopropoxyphenylboronic acid (1.0-1.5 eq) in N,N-Dimethylformamide (DMF).
Addition of Base and Catalyst: To the solution, add a 1.2 M aqueous solution of sodium bicarbonate (approx. 2.5 eq) followed by the [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst (typically 1-5 mol%).
Inert Atmosphere: Flush the reaction vessel with an inert gas, such as nitrogen or argon, for several minutes to remove oxygen.
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 15 minutes with an initial power of 50 watts.
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be extracted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data Summary
Parameter
Value
Aryl Halide
1.0 equivalent
3-Formyl-5-isopropoxyphenylboronic acid
1.0 - 1.5 equivalents
Catalyst (Pd(dppf)Cl₂·CH₂Cl₂)
~1 mol% (based on the patent example, 20 mg for a 0.0024 mol scale reaction)[1][2][3]
Base (Sodium Bicarbonate)
~2.5 equivalents (from a 1.2 M aqueous solution)
Solvent
N,N-Dimethylformamide (DMF)
Temperature
120 °C
Reaction Time
15 minutes
Method
Microwave irradiation
Visualizing the Workflow and Chemical Logic
To better understand the process and the molecular interactions, the following diagrams have been generated.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Concluding Remarks
3-Formyl-5-isopropoxyphenylboronic acid is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds. The provided protocol, utilizing microwave-assisted heating, offers a rapid and efficient method for coupling this boronic acid with aryl halides. This approach is particularly relevant for medicinal chemistry and drug development, where the resulting biaryl aldehydes can be readily diversified to generate libraries of potential therapeutic agents. The mild reaction conditions and the commercial availability of the reagents make this a practical and scalable method for researchers in both academic and industrial settings.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 3-Formyl-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and guidance for the use of various palladium catalysts in the Suzuki coupling of 3-Formyl-5-isopropoxyphenylboronic acid, a key building block in the synthesis of complex molecules in medicinal chemistry and materials science. The presence of both an electron-withdrawing formyl group and a sterically demanding isopropoxy group on the boronic acid presents unique challenges that necessitate careful selection of the catalytic system.
Catalyst Selection and Optimization
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of 3-Formyl-5-isopropoxyphenylboronic acid. The electronic deactivation by the formyl group and the steric hindrance from the isopropoxy substituent can significantly impact the rates of oxidative addition and transmetalation steps in the catalytic cycle.
For sterically hindered and electronically deactivated arylboronic acids, palladium catalysts with bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the reductive elimination step and stabilize the active palladium(0) species. N-heterocyclic carbene (NHC) ligands also offer a robust alternative, providing highly stable and active catalysts.
Below is a summary of commonly used palladium catalyst systems for Suzuki couplings of challenging arylboronic acids. While direct comparative data for 3-Formyl-5-isopropoxyphenylboronic acid is limited in the literature, this table provides a starting point for reaction optimization based on performance with structurally similar substrates.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Substituted Arylboronic Acids
Catalyst / Precatalyst
Ligand
Base
Solvent System
Temperature (°C)
General Observations for Challenging Substrates
Pd(dppf)Cl₂·CH₂Cl₂
dppf
Na₂CO₃ / K₂CO₃
DMF/Water, Dioxane/Water
80 - 120
Effective for a broad range of substrates, including those with functional groups. A reliable starting point.[1]
Pd₂(dba)₃
XPhos / SPhos
K₃PO₄ / Cs₂CO₃
Dioxane/Water, Toluene/Water
RT - 100
Highly active for sterically hindered and electron-poor substrates.[2]
Pd(OAc)₂
Buchwald Ligands (e.g., SPhos, XPhos)
K₃PO₄
Toluene, Dioxane
80 - 110
Versatile and highly effective for challenging couplings.
[Pd(allyl)Cl]₂
cataCXium® A
K₃PO₄
Toluene/Water
80 - 100
Efficient for couplings involving heteroaryl partners.
PEPPSI™-IPr
IPr (NHC)
K₂CO₃ / t-BuOK
Dioxane, THF
RT - 100
Highly stable and active catalysts, particularly for aryl chlorides.
Experimental Protocols
The following protocols provide detailed methodologies for conducting Suzuki coupling reactions with 3-Formyl-5-isopropoxyphenylboronic acid.
Protocol 1: Microwave-Assisted Suzuki Coupling (Based on Patent Literature)
This protocol is adapted from a procedure reported in the synthesis of PDK1 inhibitors and has been demonstrated to be effective for the title compound.[3][4][5]
Materials:
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
To a dry Schlenk tube or round-bottom flask, add the aryl halide (1.0 equiv), 3-Formyl-5-isopropoxyphenylboronic acid (1.2 equiv), Pd₂(dba)₃, XPhos, and K₃PO₄.
Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
Heat the reaction mixture to 80 - 100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for setting up and performing a Suzuki coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Application Notes: 3-Formyl-5-isopropoxyphenylboronic Acid as a Versatile Building Block for Novel PDK1 Inhibitors
Audience: Researchers, scientists, and drug development professionals. Introduction: 3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator kinase within the PI3K/AKT signaling cascade, a pathway cruc...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator kinase within the PI3K/AKT signaling cascade, a pathway crucial for cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is frequently implicated in various human cancers, making it a compelling target for therapeutic intervention.[3][4][5] The development of small molecule inhibitors targeting PDK1 is a key focus in oncology drug discovery.
This document provides detailed application notes on the use of 3-Formyl-5-isopropoxyphenylboronic acid as a key building block for synthesizing novel PDK1 inhibitors. Its structural features—a boronic acid for versatile coupling reactions and a formyl group for further derivatization—make it an ideal starting point for creating diverse chemical libraries. We present a potential synthetic route, workflows for inhibitor validation, and detailed protocols for biochemical and cell-based assays.
PDK1 Signaling Pathway
PDK1 is a central node in the PI3K/AKT pathway. Following activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site, recruiting both PDK1 and AKT to the plasma membrane. This co-localization allows PDK1 to phosphorylate the activation loop of AKT at threonine 308 (Thr308), leading to its partial activation.[3][5][6] PDK1 is also responsible for activating other AGC family kinases, such as S6K, SGK, and PKC, highlighting its role as a master regulator.[1][6][7]
Caption: The PI3K/PDK1/AKT signaling pathway targeted by PDK1 inhibitors.
Application I: Synthesis of Potential PDK1 Inhibitors
3-Formyl-5-isopropoxyphenylboronic acid is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid and a variety of aryl or heteroaryl halides, which are common scaffolds in kinase inhibitors.[8][9]
General Synthetic Scheme: Suzuki-Miyaura Coupling
A hypothetical synthesis involves coupling the boronic acid building block with a suitable heterocyclic halide (e.g., a pyrimidine, pyrrolopyrimidine, or indazole core) to generate the core inhibitor structure. The formyl group can be used for subsequent modifications, such as reductive amination, to explore the inhibitor's structure-activity relationship (SAR).
Caption: General scheme for Suzuki-Miyaura coupling to synthesize inhibitors.
Application II: Screening and Validation Workflow
A systematic workflow is essential to identify and validate novel PDK1 inhibitors synthesized from the building block. The process begins with a biochemical screen to assess direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.
Caption: A comprehensive workflow for the discovery of PDK1 inhibitors.
Quantitative Data of Known PDK1 Inhibitors
To provide a benchmark for newly synthesized compounds, the following tables summarize the biochemical potency and cellular activity of well-characterized PDK1 inhibitors.
Table 1: Biochemical Potency of Selected PDK1 Inhibitors
Note: The difference in potency between 2D and 3D assays suggests the PDK1 pathway is more critical for anchorage-independent survival in certain cells.[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling 3-Formyl-5-isopropoxyphenylboronic acid with a generic heteroaryl bromide.
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in kinase buffer with 1% DMSO.
Reaction Setup: In a 384-well plate, add the following to each well:
1 µL of inhibitor solution (or 1% DMSO for control).
2 µL of PDK1 enzyme solution (concentration to be optimized empirically).
2 µL of substrate/ATP mixture (final concentrations typically 5-50 µM ATP and 0.2 µg/µL substrate).
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
Data Acquisition: Record the luminescence using a plate reader.
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Western Blot for p-AKT (Thr308) Inhibition
This assay determines if the inhibitor can block PDK1 activity inside cancer cells by measuring the phosphorylation of its direct substrate, AKT.[10]
Materials:
Cancer cell line with an active PI3K pathway (e.g., PC-3, MDA-MB-468).
Complete culture medium.
Synthesized inhibitor compounds.
RIPA buffer with protease and phosphatase inhibitors.
Cell Plating: Seed cells in 6-well plates and grow to 70-80% confluency.
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours.
Compound Treatment: Treat cells with various concentrations of the PDK1 inhibitor (and a DMSO vehicle control) for 2-4 hours.
Stimulation (Optional): Stimulate the cells with a growth factor like IGF-1 (100 ng/mL) for 15-30 minutes to robustly activate the PDK1 pathway.
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1X RIPA buffer.
Protein Quantification: Collect the lysate, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk for 1 hour.
Incubate with primary antibody against p-AKT (Thr308) overnight at 4 °C.
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Analysis: Strip the membrane and re-probe for total AKT and a loading control (GAPDH) to ensure equal protein loading. Quantify band intensity to determine the reduction in AKT phosphorylation.
Application Notes and Protocols: Reductive Amination of 3-Formyl-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Formyl-5-isopropoxyphenylboronic acid is a versatile building block in medicinal chemistry and drug discovery. Its aldehyde functionality pro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-5-isopropoxyphenylboronic acid is a versatile building block in medicinal chemistry and drug discovery. Its aldehyde functionality provides a reactive handle for derivatization, while the boronic acid moiety enables participation in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. Reductive amination of the formyl group is a key transformation that allows for the synthesis of a diverse library of secondary and tertiary amines. These products, substituted aminomethylphenylboronic acids, are of significant interest as potential enzyme inhibitors and probes for chemical biology.
This document provides detailed protocols for the reductive amination of 3-Formyl-5-isopropoxyphenylboronic acid with a range of primary and secondary amines. The methodologies are designed to be robust and applicable to a variety of substrates, facilitating the generation of compound libraries for screening and lead optimization.
Core Concepts
Reductive amination is a two-step process that transforms a carbonyl group into an amine. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced to the corresponding amine. For the synthesis of secondary and tertiary amines from 3-Formyl-5-isopropoxyphenylboronic acid, a mild and selective reducing agent is required to avoid reduction of the aldehyde starting material and to tolerate the boronic acid functionality. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is an excellent choice for this transformation due to its chemoselectivity for iminium ions over aldehydes and ketones.[1][2][3]
Data Presentation
The following tables summarize the expected outcomes for the reductive amination of 3-Formyl-5-isopropoxyphenylboronic acid with various amines under the optimized protocol.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Nitrogen or Argon atmosphere setup
Standard laboratory glassware for workup and purification
Procedure:
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Formyl-5-isopropoxyphenylboronic acid (1.0 eq).
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
Add the respective amine (1.1 eq for primary amines, 1.2 eq for secondary amines) to the solution.
Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation. For less reactive amines, this pre-stirring time can be extended.
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours depending on the amine's reactivity (see Tables 1 and 2).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired aminomethylphenylboronic acid derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination of 3-Formyl-5-isopropoxyphenylboronic acid.
Caption: General workflow for the synthesis of aminomethylphenylboronic acids.
The aminomethylphenylboronic acid products are structural analogs of amino acids and have the potential to act as inhibitors of enzymes, particularly serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[5]
Caption: Boronic acid inhibiting a serine protease via covalent interaction.
Conclusion
The reductive amination of 3-Formyl-5-isopropoxyphenylboronic acid using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide array of aminomethylphenylboronic acid derivatives. The mild reaction conditions tolerate the boronic acid moiety and are compatible with a diverse range of primary and secondary amines. The resulting products are valuable scaffolds for the development of novel therapeutics, particularly as enzyme inhibitors. The protocols and data presented herein provide a solid foundation for researchers in drug discovery to generate novel and diverse chemical matter for biological screening.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Formyl-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the synthesis of biaryl compounds utilizing 3-Formyl-5-isopropoxyphenylboronic acid. The Suzuki-Miyau...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of biaryl compounds utilizing 3-Formyl-5-isopropoxyphenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. 3-Formyl-5-isopropoxyphenylboronic acid is a valuable building block in this context, particularly in the development of pharmacologically active molecules such as kinase inhibitors.
Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of biaryls, a structural motif prevalent in many pharmaceuticals, agrochemicals, and advanced materials. The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
The general transformation involves the reaction of an aryl or vinyl halide (or triflate) with an organoboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Application in Drug Discovery: Synthesis of Pyridinonyl PDK1 Inhibitors
A notable application of 3-Formyl-5-isopropoxyphenylboronic acid is in the synthesis of pyridinonyl-based 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors. PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. The synthesis involves a Suzuki-Miyaura coupling between 3-Formyl-5-isopropoxyphenylboronic acid and a suitable brominated pyridinonyl core.
Experimental Protocols
The following section details the experimental protocol for the Suzuki-Miyaura coupling of 3-Formyl-5-isopropoxyphenylboronic acid with a brominated aromatic compound, based on procedures reported in the synthesis of PDK1 inhibitors.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a microwave-assisted Suzuki-Miyaura coupling reaction.
Materials:
3-Formyl-5-isopropoxyphenylboronic acid
Aryl bromide (e.g., a brominated pyridinonyl derivative)
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (Pd(dppf)Cl₂)
Sodium bicarbonate (NaHCO₃)
N,N-Dimethylformamide (DMF)
Water
Microwave reactor vials
Nitrogen or Argon source
Protocol:
To a microwave reactor vial, add the aryl bromide (1.0 eq).
Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (0.01-0.05 eq).
Add a 1.2 M aqueous solution of sodium bicarbonate (3.0 eq).
Add N,N-Dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.2-0.5 M).
Flush the vial with nitrogen or argon for 5-10 minutes.
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at 120 °C for 15 minutes with a power of 50 watts.
After the reaction is complete, cool the vial to room temperature.
The reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Data Presentation
While specific yield and complete analytical data for the coupling of 3-Formyl-5-isopropoxyphenylboronic acid in the synthesis of PDK1 inhibitors are not publicly available, the following tables provide representative data for similar Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids. Yields for such reactions are typically moderate to high, depending on the specific substrates and reaction conditions.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
Parameter
Value
Aryl Halide
Substituted aryl bromides or iodides
Boronic Acid
3-Formyl-5-isopropoxyphenylboronic acid
Catalyst
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1)
Base
Sodium bicarbonate (aqueous solution)
Solvent System
N,N-Dimethylformamide / Water
Temperature
120 °C (Microwave)
Reaction Time
15 minutes
Typical Yield Range
60-95%
Table 2: Representative Spectroscopic Data for a Biaryl Product
Note: The spectroscopic data presented is hypothetical and serves as a representative example for a biaryl product derived from 3-Formyl-5-isopropoxyphenylboronic acid. Actual chemical shifts and mass-to-charge ratios will vary depending on the specific coupling partner.
Visualizations
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Biaryl Synthesis
Caption: Experimental workflow for the synthesis of biaryl compounds.
Application
Application Notes & Protocols: 3-Formyl-5-isopropoxyphenylboronic acid in the Synthesis of Heterocyclic Compounds
Introduction 3-Formyl-5-isopropoxyphenylboronic acid is a versatile bifunctional organic building block containing both a reactive aldehyde group and a boronic acid moiety. This unique combination allows for its particip...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-Formyl-5-isopropoxyphenylboronic acid is a versatile bifunctional organic building block containing both a reactive aldehyde group and a boronic acid moiety. This unique combination allows for its participation in a wide array of chemical transformations, making it a valuable reagent in the synthesis of complex organic molecules, particularly heterocyclic compounds. The aldehyde functionality serves as a key electrophile for condensation and multicomponent reactions, while the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These properties make it an attractive starting material for the construction of diverse molecular scaffolds in drug discovery and materials science.
This document provides detailed protocols for the application of 3-Formyl-5-isopropoxyphenylboronic acid in the synthesis of two important classes of nitrogen-containing heterocyclic compounds: quinazolinones and benzimidazoles.
Synthesis of 2-(3-Isopropoxy-5-boronophenyl)quinazolin-4(3H)-one
Quinazolinones are a prominent class of fused heterocyclic compounds possessing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The following protocol describes a general and efficient acid-catalyzed condensation reaction between 2-aminobenzamide and an aromatic aldehyde, in this case, 3-Formyl-5-isopropoxyphenylboronic acid, followed by oxidative dehydrogenation to yield the desired quinazolinone.[2]
Experimental Workflow
Caption: Workflow for Quinazolinone Synthesis.
Detailed Protocol
Reaction Setup: To a solution of 3-Formyl-5-isopropoxyphenylboronic acid (1.0 eq) in ethanol, add 2-aminobenzamide (1.0 eq).
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the mixture.
Condensation: Heat the reaction mixture to reflux for 2-4 hours, monitoring the formation of the dihydroquinazolinone intermediate by Thin Layer Chromatography (TLC).
Oxidation: After the initial condensation, add an oxidizing agent such as (diacetoxyiodo)benzene (PIDA) (1.1 eq) to the reaction mixture.
Dehydrogenation: Continue to reflux the mixture for an additional 4-6 hours until the reaction is complete as indicated by TLC.
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.
Purification: Wash the collected solid with cold ethanol and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Representative Data
The following table presents representative yields for the synthesis of various quinazolinones from substituted aldehydes, demonstrating the general applicability of this synthetic method.
Note: The yield for the title compound is an expected value based on the reactivity of similar aromatic aldehydes in this reaction.
Synthesis of 2-(3-Isopropoxy-5-boronophenyl)-1H-benzo[d]imidazole
Benzimidazoles are another vital class of heterocyclic compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[3] The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamines with aldehydes.[4] This protocol outlines the synthesis of the title benzimidazole derivative from 3-Formyl-5-isopropoxyphenylboronic acid.
Experimental Workflow
Caption: Workflow for Benzimidazole Synthesis.
Detailed Protocol
Reaction Setup: In a round-bottom flask, dissolve 3-Formyl-5-isopropoxyphenylboronic acid (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
Reaction Conditions: Add an oxidizing agent, such as sodium bisulfite (NaHSO₃) (1.5 eq), to facilitate the oxidative cyclization.
Heating: Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Isolation: Collect the resulting precipitate by vacuum filtration.
Purification: Wash the crude product with water and a small amount of cold ethanol. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
Representative Data
The following table shows typical yields for the synthesis of 2-arylbenzimidazoles, illustrating the efficiency of the condensation method.
Note: The yield for the title compound is an expected value based on the general success of this reaction with various substituted aromatic aldehydes.
Role as a Versatile Building Block for Drug Discovery
The dual functionality of 3-Formyl-5-isopropoxyphenylboronic acid makes it an excellent scaffold for generating libraries of diverse heterocyclic compounds. The aldehyde can be used to build various heterocyclic cores, while the boronic acid can be subsequently functionalized via Suzuki-Miyaura cross-coupling reactions to introduce additional diversity. This strategy is highly valuable in drug discovery for exploring structure-activity relationships (SAR).
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3-Formyl-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particul...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and material science.[1][2][3] The use of microwave irradiation has significantly advanced this methodology, offering dramatic reductions in reaction times from hours to minutes, often with improved yields and enhanced reproducibility.[4][5] These advantages are especially beneficial when working with functionalized substrates like 3-Formyl-5-isopropoxyphenylboronic acid, where rapid and efficient coupling can minimize potential side reactions and degradation.
This document provides a comprehensive guide to performing microwave-assisted Suzuki coupling reactions with 3-Formyl-5-isopropoxyphenylboronic acid. It includes generalized protocols that can be adapted for coupling with various aryl or heteroaryl halides, alongside tabulated data for optimizing reaction conditions.
Advantages of Microwave-Assisted Suzuki Coupling
The application of microwave heating in Suzuki coupling reactions provides several key benefits over conventional heating methods:
Improved Yields: Minimized byproduct formation due to rapid heating often leads to higher isolated yields.[4]
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures consistent results.[4]
Access to Novel Chemical Space: The ability to quickly screen various reaction conditions facilitates the efficient exploration of diverse substrates.[4]
Reaction Scheme
The general scheme for the Suzuki coupling of 3-Formyl-5-isopropoxyphenylboronic acid with an aryl halide (Ar-X) is depicted below:
Figure 1: General Suzuki Coupling Reaction
Experimental Protocols
The following are generalized starting protocols for the microwave-assisted Suzuki coupling of 3-Formyl-5-isopropoxyphenylboronic acid with an aryl or heteroaryl halide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Protocol 1: General Screening Conditions
This protocol is a robust starting point for coupling with a variety of aryl bromides or iodides.
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), 3-Formyl-5-isopropoxyphenylboronic acid (0.6 mmol), the selected base (e.g., K₂CO₃, 1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol).
Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-Dioxane/H₂O). The solvent should be degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes prior to use.[4]
Seal the vial tightly with a cap.
Place the vial into the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[4]
After the reaction, allow the vial to cool to room temperature.
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: For Less Reactive Aryl Chlorides
Aryl chlorides are often less reactive than their bromide or iodide counterparts and may require more active catalyst systems and stronger bases.
In a microwave reactor vial, combine the aryl chloride (e.g., 0.5 mmol), 3-Formyl-5-isopropoxyphenylboronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., XPhos, 0.02 mmol).
Add the anhydrous solvent (e.g., 5 mL of 1,4-Dioxane).
Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.
Seal the vial and place it in the microwave reactor.
Heat the reaction mixture to a higher temperature (e.g., 140-150 °C) for 20-40 minutes.
Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. The tables below summarize common conditions that can be used as a starting point for optimization.
Table 1: Common Catalysts and Ligands for Suzuki Coupling
Application Notes & Protocols for Petasis Reaction with 3-Formyl-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the three-component Petasis reaction utilizing 3-Formyl-5-isopropoxyphenylboronic acid. This versatil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the three-component Petasis reaction utilizing 3-Formyl-5-isopropoxyphenylboronic acid. This versatile reaction allows for the efficient synthesis of complex α-amino acids and other substituted amines, which are valuable building blocks in medicinal chemistry and drug discovery. The presence of both an electron-withdrawing formyl group and an electron-donating isopropoxy group on the boronic acid offers unique opportunities for creating diverse molecular scaffolds.
The Petasis reaction, a cornerstone of multicomponent reactions, facilitates the formation of carbon-carbon bonds by reacting an amine, a carbonyl compound, and an organoboronic acid.[1][2][3][4] This methodology is highly valued for its operational simplicity, tolerance of a wide range of functional groups, and the ability to generate molecular complexity in a single step.[1][5] The specific use of 3-Formyl-5-isopropoxyphenylboronic acid as a substrate introduces functionalities that are amenable to further chemical transformations, making the products of this reaction valuable intermediates in the synthesis of novel therapeutics.
Reaction Scheme & Logic
The general workflow for the Petasis reaction involves the condensation of an amine and a carbonyl compound to form an iminium ion intermediate. This is followed by the addition of the organoboronic acid to create a boronate complex, which then undergoes an intramolecular transfer of the aryl group from the boron to the electrophilic carbon of the iminium ion.
Caption: General workflow of the Petasis reaction.
Experimental Protocols
The following protocols are designed for the synthesis of α-aryl-α-amino acid derivatives using 3-Formyl-5-isopropoxyphenylboronic acid. Given the substitution pattern of the boronic acid, both conventional heating and microwave-assisted conditions are provided, as electron-withdrawing groups can sometimes necessitate more forcing conditions.[6][7][8]
Protocol 1: Room Temperature Reaction
This protocol is suitable for initial screening and when using highly reactive amines and carbonyl compounds.
Materials:
3-Formyl-5-isopropoxyphenylboronic acid
Amine (e.g., morpholine, piperidine, or a primary amine)
To a round-bottom flask, add the amine (1.0 mmol, 1.0 equiv) and the carbonyl compound (1.0 mmol, 1.0 equiv).
Dissolve the mixture in the chosen solvent (DCM or EtOH, 5 mL).
Add 3-Formyl-5-isopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv) to the solution.
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by adding water (10 mL).
Extract the aqueous layer with the reaction solvent (3 x 15 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired α-aryl-α-amino acid derivative.
Protocol 2: Microwave-Assisted Reaction
This protocol is recommended for accelerating the reaction, especially if the room temperature reaction is sluggish.[6][7][8][9]
Dichloromethane (DCM) or a higher boiling solvent like 1,2-dichloroethane (DCE)
Microwave vial
Microwave reactor
Standard glassware for work-up and purification
Procedure:
In a microwave vial, combine the amine (0.5 mmol, 1.0 equiv), the carbonyl compound (0.5 mmol, 1.0 equiv), and 3-Formyl-5-isopropoxyphenylboronic acid (0.6 mmol, 1.2 equiv).
Add the solvent (DCM or DCE, 2.5 mL) to the vial.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at a temperature between 80-120°C for 10-30 minutes. Optimization of time and temperature may be necessary.
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
Perform an aqueous work-up as described in Protocol 1 (steps 5-7).
Purify the product by column chromatography.
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Petasis reaction with various substituted arylboronic acids, which can serve as a guideline for the reaction with 3-Formyl-5-isopropoxyphenylboronic acid. The presence of both an electron-donating group (isopropoxy) and an electron-withdrawing group (formyl) suggests that the reactivity should be moderate, and good yields can be expected, particularly under microwave conditions.
The Petasis reaction is a powerful tool in diversity-oriented synthesis, a key strategy in modern drug discovery. The products of the reaction with 3-Formyl-5-isopropoxyphenylboronic acid can be further functionalized, leading to a wide array of potential drug candidates.
Application Notes and Protocols for Chan-Lam Coupling using 3-Formyl-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals Introduction The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, specif...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[1][2] This reaction offers a milder and often more economical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3][4] Key advantages of the Chan-Lam coupling include the use of an inexpensive and abundant copper catalyst, mild reaction conditions that are often tolerant of air and moisture, and a broad substrate scope.[5]
This document provides detailed application notes and protocols for the use of 3-Formyl-5-isopropoxyphenylboronic acid in Chan-Lam N-arylation reactions. This particular boronic acid is of interest in medicinal chemistry and materials science due to its potential for further functionalization via the formyl group. However, the presence of the electron-withdrawing formyl group can present challenges in the Chan-Lam coupling, as electron-deficient arylboronic acids can exhibit lower reactivity.[6][7] Therefore, careful optimization of reaction conditions may be necessary to achieve high yields.
Reaction Principle
The Chan-Lam coupling involves the reaction of an arylboronic acid with an N-H or O-H containing compound in the presence of a copper catalyst, a base, and an oxidant (typically atmospheric oxygen). The generally accepted mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the nucleophile. A subsequent reductive elimination from a transient Cu(III) species affords the desired C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.
Experimental Protocols
The following protocols are provided as a starting point for the Chan-Lam coupling of 3-Formyl-5-isopropoxyphenylboronic acid with a generic amine nucleophile. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
General Protocol for Chan-Lam N-Arylation
This protocol is a general starting point for the coupling of 3-Formyl-5-isopropoxyphenylboronic acid with an amine.
Materials:
3-Formyl-5-isopropoxyphenylboronic acid
Amine nucleophile
Copper(II) acetate (Cu(OAc)₂)
Pyridine
Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Standard laboratory glassware
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add 3-Formyl-5-isopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv).
Add the amine nucleophile (1.0 mmol, 1.0 equiv).
Add copper(II) acetate (0.1 mmol, 10 mol%).
Dissolve the solids in dichloromethane (5 mL).
Add pyridine (2.0 mmol, 2.0 equiv) to the reaction mixture.
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
Extract the aqueous layer with dichloromethane (3 x 15 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol for Challenging Couplings (with Electron-Deficient Amines)
For less reactive amines, elevated temperatures and alternative bases or ligands may be necessary to drive the reaction to completion.
Materials:
Same as the general protocol, with the addition of a suitable ligand such as 1,10-phenanthroline.
An alternative solvent such as 1,4-dioxane or toluene may be beneficial.
Procedure:
Follow steps 1-3 of the general protocol.
If using a ligand, add 1,10-phenanthroline (0.1 mmol, 10 mol%).
Add 1,4-dioxane (5 mL) as the solvent.
Add a suitable base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, open to the atmosphere. Monitor the reaction progress by TLC or LC-MS.
Follow the workup and purification procedure as described in the general protocol (steps 7-11).
Data Presentation
The following table presents representative data from a hypothetical optimization study for the Chan-Lam coupling of 3-Formyl-5-isopropoxyphenylboronic acid with aniline. This data is for illustrative purposes to guide experimental design.
Caption: General scheme of the Chan-Lam N-arylation reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for Chan-Lam coupling.
Troubleshooting and Considerations
Low Yields: As 3-Formyl-5-isopropoxyphenylboronic acid is electron-deficient, low yields might be encountered.[6] Consider increasing the catalyst loading, using a more active copper source (e.g., Cu(OTf)₂), adding a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), or increasing the reaction temperature.
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation.[5] Using an excess of the boronic acid (1.2-1.5 equivalents) can sometimes mitigate issues with its consumption through side reactions.
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. While DCM is a common starting point, polar aprotic solvents like acetonitrile or 1,4-dioxane, or non-polar solvents like toluene, may offer better results depending on the specific substrates.
Base Selection: The base plays a crucial role in the catalytic cycle. Organic bases like pyridine or triethylamine are commonly used, but inorganic bases such as K₂CO₃ or K₃PO₄ can be effective, particularly at elevated temperatures.
Atmosphere: While many Chan-Lam couplings work well open to the air, in some cases, running the reaction under an atmosphere of pure oxygen can improve the rate of catalyst turnover and increase the reaction yield.
By starting with the general protocol and systematically optimizing the reaction conditions as suggested, researchers can effectively utilize 3-Formyl-5-isopropoxyphenylboronic acid in Chan-Lam coupling reactions for the synthesis of novel compounds for drug discovery and materials science.
applications of "3-Formyl-5-isopropoxyphenylboronic acid" in medicinal chemistry
Introduction 3-Formyl-5-isopropoxyphenylboronic acid is a versatile chemical intermediate with significant applications in medicinal chemistry, primarily serving as a key building block in the synthesis of targeted thera...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-Formyl-5-isopropoxyphenylboronic acid is a versatile chemical intermediate with significant applications in medicinal chemistry, primarily serving as a key building block in the synthesis of targeted therapeutic agents. Its unique structural features, possessing both a reactive aldehyde (formyl) group and a boronic acid moiety, allow for its incorporation into complex molecular scaffolds through various chemical reactions. This document provides an overview of its application, focusing on its role in the development of inhibitors for crucial cancer-related targets: the ENL YEATS domain and the PDK1 kinase.
Application 1: Precursor for Selective ENL YEATS Domain Inhibitors
The Eleven-Nineteen Leukemia (ENL) protein is a histone acetylation reader that is essential for the maintenance of acute leukemias, particularly those with mixed-lineage leukemia (MLL) rearrangements.[1][2][3] The YEATS domain of ENL recognizes acetylated lysine residues on histones, a crucial interaction for driving the expression of oncogenes.[4] Consequently, inhibiting the ENL YEATS domain has emerged as a promising therapeutic strategy for these cancers.
Through high-throughput screening of small molecule libraries, researchers have identified potent and selective inhibitors of the ENL YEATS domain.[1][2] While the direct synthesis of these inhibitors from 3-Formyl-5-isopropoxyphenylboronic acid is not explicitly detailed in the provided results, its chemical structure is highly amenable for the synthesis of analogs of the identified hits through techniques like Suzuki coupling (utilizing the boronic acid) and reductive amination or condensation reactions (utilizing the formyl group).
Quantitative Data for ENL YEATS Domain Inhibitors
The following table summarizes the inhibitory activities of key compounds developed to target the ENL YEATS domain. These compounds serve as examples of the types of molecules that could potentially be synthesized using 3-Formyl-5-isopropoxyphenylboronic acid as a starting material.
Compound
Target
IC50 (nM)
Kd (nM)
Selectivity Notes
Reference
SR-0813
ENL YEATS domain
25
30
Over 100-fold lower affinity for MAP3K19 (Kd = 3.5 µM)
Peptide Displacement Assay for ENL YEATS Domain Inhibitors
This assay is a primary method for identifying and characterizing inhibitors that disrupt the interaction between the ENL YEATS domain and its acetylated histone substrate.[4]
Reagents and Materials:
Purified recombinant ENL YEATS domain protein.
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K9ac).
Streptavidin-coated donor beads.
Acceptor beads conjugated to an antibody recognizing the ENL protein or a tag on the protein.
Assay buffer (e.g., PBS with 0.1% BSA).
Test compounds (dissolved in DMSO).
384-well microplates.
Procedure:
Add assay buffer to the wells of a 384-well plate.
Add the test compounds at various concentrations.
Add the ENL YEATS domain protein and the biotinylated H3K9ac peptide to the wells.
Incubate the mixture to allow for binding.
Add the streptavidin-coated donor beads and acceptor beads.
Incubate in the dark to allow for bead proximity.
Read the plate on a suitable instrument (e.g., AlphaScreen reader). A decrease in the signal indicates inhibition of the ENL-histone interaction.
Data Analysis:
Calculate the percent inhibition for each compound concentration.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualization of ENL Inhibitor Discovery Workflow
Caption: Workflow for the discovery of selective ENL YEATS domain inhibitors.
Application 2: Synthesis of Pyridinonyl PDK1 Inhibitors
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that plays a central role in the activation of the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers.[6][7][8][9] The development of PDK1 inhibitors is therefore a key strategy in cancer drug discovery. 3-Formyl-5-isopropoxyphenylboronic acid has been utilized as a crucial reactant in the synthesis of pyridinonyl-based PDK1 inhibitors.
Experimental Protocols
Suzuki Coupling Reaction for the Synthesis of PDK1 Inhibitors
The following is a general procedure for a Suzuki coupling reaction involving 3-Formyl-5-isopropoxyphenylboronic acid as described in patent literature.[6][7]
Reagents and Materials:
A suitable aryl or heteroaryl halide (e.g., a bromo-pyridinone derivative).
3-Formyl-5-isopropoxyphenylboronic acid.
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1)).
Base (e.g., 1.2 M Sodium bicarbonate in water).
Solvent (e.g., N,N-Dimethylformamide (DMF)).
Microwave reactor.
Procedure:
In a microwave vial, combine the aryl halide, 3-Formyl-5-isopropoxyphenylboronic acid (e.g., 1.0-1.2 equivalents), and the palladium catalyst.
Add the solvent (DMF) and the aqueous base.
Flush the vial with an inert gas (e.g., nitrogen).
Seal the vial and place it in the microwave reactor.
Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time (e.g., 15 minutes) with a set wattage (e.g., 50 watts).
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
The organic layer is dried and concentrated.
The crude product is purified by a suitable method, such as column chromatography.
Reductive Amination for Further Elaboration
The formyl group introduced from 3-Formyl-5-isopropoxyphenylboronic acid can be further modified, for example, through reductive amination.[8][9]
Reagents and Materials:
The aldehyde-containing intermediate from the Suzuki coupling.
An amine (e.g., ethyl 2-aminonicotinate).
A reducing agent (e.g., sodium triacetoxyborohydride or sodium borohydride).
Solvent (e.g., ethanol, 1,2-dichloroethane, or methanol).
Optionally, an acid catalyst (e.g., p-toluenesulfonic acid monohydrate).
Procedure (Two-step, one-pot):
Dissolve the aldehyde and the amine in a suitable solvent (e.g., ethanol).
If necessary, add an acid catalyst and heat the mixture to form the imine intermediate (e.g., 100 °C overnight).
Remove the initial solvent and redissolve the residue in a second solvent (e.g., 1,2-dichloroethane).
Add the reducing agent portionwise at room temperature.
Stir the reaction until completion (monitored by TLC or LC-MS).
Quench the reaction (e.g., with aqueous sodium bicarbonate).
Extract the product with an organic solvent.
Dry, concentrate, and purify the product.
Visualization of the PDK1 Signaling Pathway
Caption: The PI3K/PDK1/Akt signaling pathway and the point of inhibition.
3-Formyl-5-isopropoxyphenylboronic acid is a valuable reagent in medicinal chemistry, enabling the synthesis of sophisticated molecules designed to interact with high-value therapeutic targets. Its utility in constructing both ENL YEATS domain inhibitors for leukemia and PDK1 inhibitors for a range of cancers highlights its importance in the development of next-generation targeted therapies. The experimental protocols and conceptual frameworks provided herein offer a guide for researchers and drug development professionals interested in leveraging this versatile chemical building block.
Technical Support Center: Overcoming Steric Hindrance with "3-Formyl-5-isopropoxyphenylboronic acid"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encounter...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3-Formyl-5-isopropoxyphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions where steric hindrance can be a significant factor.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 3-Formyl-5-isopropoxyphenylboronic acid is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates like 3-Formyl-5-isopropoxyphenylboronic acid can often be attributed to several key factors. We recommend a systematic review of the following:
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more specialized systems known to be effective for sterically demanding substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands, can significantly improve reaction rates and yields by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.
Base Selection: The base plays a crucial role in the transmetalation step. For sterically hindered couplings, stronger bases are often required. While sodium bicarbonate has been used, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective. The choice of base should also consider the stability of other functional groups in your substrates.
Solvent and Temperature: The reaction solvent and temperature are key parameters. Aprotic polar solvents like DMF or dioxane, often with a small amount of water, are commonly used. Microwave heating can be particularly effective in overcoming the activation energy barrier associated with sterically hindered substrates, allowing for shorter reaction times and potentially higher yields.
Reagent Quality and Stoichiometry: Ensure that the 3-Formyl-5-isopropoxyphenylboronic acid and the aryl halide are of high purity. Degradation of the boronic acid can lead to lower yields. Using a slight excess of the boronic acid (1.1 to 1.5 equivalents) is a common strategy to drive the reaction to completion.
Inert Atmosphere: The exclusion of oxygen is critical for the stability of the Pd(0) catalyst. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that the solvents are properly degassed.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this side reaction be minimized?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or high catalyst loadings. To minimize this:
Thorough Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated. This can be achieved by bubbling an inert gas through the solvent or by several freeze-pump-thaw cycles.
Catalyst Loading: While a higher catalyst loading can sometimes improve the rate of the desired reaction, it can also increase the rate of side reactions like homocoupling. Optimize the catalyst loading to find a balance between reaction efficiency and the formation of byproducts.
Ligand Choice: The use of appropriate ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway over homocoupling.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 3-Formyl-5-isopropoxyphenylboronic acid and a challenging aryl halide?
A3: Based on documented applications, a good starting point for a challenging Suzuki-Miyaura coupling with 3-Formyl-5-isopropoxyphenylboronic acid would be to use a palladium catalyst with a bulky phosphine ligand, a strong base, and elevated temperatures, potentially with microwave irradiation. For a specific protocol, please refer to the Experimental Protocols section below.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered when using 3-Formyl-5-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling reactions.
Guide 1: Low to No Conversion
Caption: Troubleshooting workflow for low to no conversion.
Guide 2: Formation of Significant Byproducts (e.g., Protodeboronation)
Caption: Workflow to minimize protodeboronation.
Data Presentation
The following table summarizes representative conditions for Suzuki-Miyaura couplings involving sterically hindered boronic acids, including a specific example with 3-Formyl-5-isopropoxyphenylboronic acid.
Aryl Halide
Boronic Acid
Catalyst (mol%)
Ligand
Base (equiv)
Solvent
Temp. (°C)
Time (h)
Yield (%)
Generic Aryl Bromide
3-Formyl-5-isopropoxyphenylboronic acid
Pd(dppf)Cl₂·DCM (1-2)
dppf
NaHCO₃ (3)
DMF/H₂O
120 (µW)
0.25
N/A
Generic Aryl Bromide
3-Formyl-5-isopropoxyphenylboronic acid
Pd(dppf)Cl₂·DCM (5)
dppf
K₃PO₄ (1.2)
DMF/H₂O
130
1
N/A
1-Bromo-2,4,6-trimethylbenzene
2-Methylphenylboronic acid
Pd(OAc)₂ (2)
SPhos
K₃PO₄ (2)
Toluene
100
12
98
2-Bromo-1,3-dimethylbenzene
2,6-Dimethylphenylboronic acid
Pd₂(dba)₃ (1)
RuPhos
K₃PO₄ (2)
Dioxane
80
18
95
Note: Yields for the reactions with 3-Formyl-5-isopropoxyphenylboronic acid are not explicitly reported in the patent literature but are part of successful synthetic routes.[1][2][3]
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions with 3-Formyl-5-isopropoxyphenylboronic acid, adapted from patent literature.[1][2][3]
preventing side reactions of the aldehyde in "3-Formyl-5-isopropoxyphenylboronic acid"
Topic: Preventing Side Reactions of the Aldehyde Functional Group This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working w...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Preventing Side Reactions of the Aldehyde Functional Group
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-formyl-5-isopropoxyphenylboronic acid, focusing on the prevention of undesirable side reactions involving the aldehyde group during synthetic transformations, particularly Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the aldehyde group in 3-formyl-5-isopropoxyphenylboronic acid during a Suzuki-Miyaura coupling reaction?
A1: The primary side reactions involving the aldehyde group under typical Suzuki-Miyaura conditions (which often involve a palladium catalyst, a base, and aqueous solvents) include:
Aldol Condensation: Under basic conditions, the aldehyde can react with itself or other carbonyl-containing species.
Cannizzaro Reaction: In the presence of a strong base, the aldehyde can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
Oxidation: Although less common in the absence of a specific oxidant, the aldehyde can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.
Reduction: Some palladium catalytic systems or additives can have reducing properties, leading to the formation of the corresponding benzyl alcohol.
Interaction with Amines: If amine bases or additives are used, imine formation can occur.
Q2: Do I always need to protect the aldehyde group before performing a Suzuki-Miyaura coupling?
A2: Not always. The necessity of protection depends heavily on the specific reaction conditions and the coupling partner.[1] Chemoselective couplings are possible under carefully controlled conditions, such as using milder bases (e.g., K₃PO₄, KF), shorter reaction times, and lower temperatures.[2] However, if you are experiencing low yields, complex product mixtures, or using harsh conditions (e.g., strong bases, high temperatures), protecting the aldehyde is a robust strategy to ensure a clean reaction.
Q3: What is the most reliable protecting group for the aldehyde that is stable under Suzuki coupling conditions?
A3: The most common and reliable protecting group for aldehydes in this context is a cyclic acetal , typically formed with ethylene glycol.[3] Cyclic acetals are highly stable to the basic, aqueous, and catalytic conditions of most Suzuki-Miyaura reactions but can be readily removed under mild acidic conditions post-coupling.[3][4]
Q4: Besides aldehyde reactivity, what other common issues can lead to low yields in Suzuki couplings with this molecule?
A4: Low yields can also stem from issues with the boronic acid moiety itself.[5] Key problems include:
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This is often promoted by high temperatures and certain aqueous basic conditions.[5][6]
Homocoupling: The boronic acid coupling with itself, often caused by the presence of oxygen.[7]
Catalyst Deactivation: Impurities in reagents or improper degassing of solvents can poison the palladium catalyst.[5][7]
Troubleshooting Guide
Problem / Observation
Potential Cause(s)
Recommended Solution(s)
Low yield of desired product; multiple unidentified spots on TLC/LCMS.
The aldehyde is participating in side reactions (e.g., aldol, Cannizzaro).
Protect the aldehyde as a cyclic acetal before the coupling reaction. See Protocol 1.
Significant amount of de-formylated byproduct observed (i.e., 1-isopropoxy-3-R-benzene).
This is unlikely to be a direct aldehyde side reaction. It may indicate issues with the starting material purity or an unexpected fragmentation pathway.
Verify the purity of your 3-formyl-5-isopropoxyphenylboronic acid starting material by ¹H NMR and LCMS.
Product mixture contains the corresponding alcohol or carboxylic acid.
Reduction or oxidation of the aldehyde has occurred.
Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation.[7] If reduction is observed, consider changing the palladium source or ligand system. If the issue persists, aldehyde protection is the best solution.
Low yield and recovery of starting material; protodeboronation is suspected.
The C-B bond is being cleaved. This is a common issue with boronic acids.[5][6]
Use a less nucleophilic base (e.g., K₃PO₄ instead of NaOH). Minimize water content in the solvent system (e.g., use dioxane/H₂O 10:1).[7] Keep the reaction temperature as low as possible while still achieving conversion.
Key Experimental Protocols
Protocol 1: Acetal Protection of the Aldehyde Group
This protocol describes the formation of a 1,3-dioxolane (cyclic acetal) to protect the aldehyde functionality.
Technical Support Center: Optimization of Suzuki Coupling with Electron-Rich Boronic Acids
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of electron-rich boronic acids. The following sections offer detailed experimental protocols, quantitative data for reaction optimization, and visual aids to clarify complex concepts.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-rich boronic acid is resulting in a low yield or failing completely. What are the primary issues to investigate?
A1: Low yields in Suzuki couplings with electron-rich boronic acids are common and can often be attributed to several key factors:
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, particularly prevalent with electron-rich and heteroaryl boronic acids. This process is often accelerated by strong bases and the presence of water.[1]
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be a significant competitive reaction. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2]
Catalyst Deactivation: The palladium catalyst can decompose to form inactive palladium black, especially at elevated temperatures or if not adequately stabilized by the chosen ligand.[3]
Slow Oxidative Addition: While the boronic acid is electron-rich, if the aryl halide coupling partner is also electron-rich, the oxidative addition step can be slow, allowing for competing side reactions to occur.
Q2: How can I minimize protodeboronation when using an electron-rich boronic acid?
A2: To mitigate protodeboronation, consider the following strategies:
Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be effective.[1]
Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress this side reaction. Using anhydrous solvents is recommended.
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from protodeboronation.[2][4]
Lower Reaction Temperature: Reducing the temperature can disfavor the protodeboronation pathway. However, this may necessitate the use of a more active catalyst system to maintain a reasonable reaction rate.
Q3: What are the recommended catalyst and ligand combinations for coupling electron-rich boronic acids?
A3: For challenging Suzuki couplings involving electron-rich boronic acids, highly active catalyst systems are often required. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are particularly effective.[4][5] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. N-Heterocyclic carbenes (NHCs) can also be highly effective ligands. The choice of palladium precursor can also be important, with pre-formed palladacycles or Pd(0) sources sometimes offering advantages over Pd(II) salts that require in-situ reduction.
Q4: How do I choose the appropriate solvent for my reaction?
A4: The choice of solvent can significantly impact the outcome of a Suzuki coupling. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and mixtures with water. For reactions sensitive to protodeboronation, anhydrous solvents are preferable. Aprotic polar solvents like dimethylformamide (DMF) can also be used. It is crucial to ensure that the chosen solvent is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of electron-rich boronic acids.
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Formation
Inactive catalyst, protodeboronation of boronic acid, poor solubility of reagents, presence of oxygen.
- Use a fresh, active palladium catalyst and ligand.- Switch to a milder base (e.g., K₂CO₃, K₃PO₄).- Use a boronic ester (e.g., pinacol ester) to prevent protodeboronation.- Screen different solvents or solvent mixtures to improve solubility.- Ensure rigorous degassing of solvents and reaction vessel.
Significant Homocoupling of Boronic Acid
Presence of oxygen, inefficient reduction of Pd(II) precatalyst.
- Thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen).- Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst.- Lower the reaction temperature.
Formation of Protodeboronated Byproduct
Use of strong base, presence of water, high reaction temperature.
- Employ a weaker base (e.g., K₂CO₃, Cs₂CO₃).- Use anhydrous solvents.- Convert the boronic acid to a more stable ester derivative.- Decrease the reaction temperature.
Incomplete Consumption of Starting Materials
Insufficiently active catalyst, low reaction temperature, steric hindrance.
- Switch to a more active ligand (e.g., a Buchwald-type ligand like SPhos or XPhos).- Gradually increase the reaction temperature while monitoring for side reactions.- Increase the catalyst loading.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of various electron-rich boronic acids. This data can serve as a starting point for optimizing your own reactions.
Table 1: Suzuki Coupling of Electron-Rich Phenylboronic Acids
Boronic Acid
Aryl Halide
Catalyst / Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
4-Methoxyphenylboronic acid
4-Bromoanisole
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane/H₂O
100
24
95
2,5-Dimethoxyphenylboronic acid
4-Chlorotoluene
Pd₂(dba)₃ / XPhos
K₃PO₄
Toluene
110
16
89
3,4,5-Trimethoxyphenylboronic acid
2-Bromopyridine
Pd(PPh₃)₄
K₂CO₃
DMF/H₂O
90
12
78
4-Ethoxyphenylboronic acid
1-Bromo-4-nitrobenzene
PdCl₂(dppf)
Na₂CO₃
Toluene/EtOH/H₂O
80
6
92
Table 2: Suzuki Coupling of Electron-Rich Heteroaryl Boronic Acids
Boronic Acid
Aryl Halide
Catalyst / Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Thiophene-2-boronic acid
4-Bromoanisole
Pd(dtbpf)Cl₂
Et₃N
Toluene/H₂O
60
1
96
Furan-2-boronic acid
2-Chloropyrimidine
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane
80
5
85
1-Methylindole-5-boronic acid
3-Chloroindazole
Pd(OAc)₂ / XPhos
K₃PO₄
Dioxane/H₂O
100
15
91
Pyrrole-2-boronic acid
4-Bromobenzonitrile
Pd₂(dba)₃ / RuPhos
Cs₂CO₃
THF
60
12
75
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Rich Phenylboronic Acid
This protocol describes a general method for the coupling of 4-methoxyphenylboronic acid with 4-bromoanisole.
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoanisole (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Optimized Procedure for a Challenging Suzuki Coupling with an Electron-Rich Heteroaryl Boronic Acid
This protocol details a method for the coupling of the unstable thiophene-2-boronic acid with 4-chloroanisole.
Reagent and Catalyst Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloroanisole (0.5 mmol, 1.0 equiv.), thiophene-2-boronic acid (0.6 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv.).
Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 10 minutes.
Catalyst and Ligand Addition: Under the argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 3 mol%).
Solvent Addition: Add 2 mL of degassed anhydrous toluene to the vial via syringe.
Reaction: Place the sealed vial in a preheated oil bath at 80 °C and stir for 12 hours.
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the coupled product.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the optimization of Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Technical Support Center: Purification of 3-Formyl-5-isopropoxyphenylboronic Acid and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl-5-isopropoxyphenylboronic acid a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl-5-isopropoxyphenylboronic acid and its derivatives. The following sections address common challenges encountered during the purification of these compounds.
Troubleshooting Guide
Researchers may face several challenges during the purification of 3-Formyl-5-isopropoxyphenylboronic acid. This guide provides a systematic approach to troubleshoot common issues.
Problem 1: Low Recovery After Purification
Possible Causes:
Protodeboronation: The C-B bond is susceptible to cleavage, especially under acidic or harsh conditions, leading to the formation of 3-isopropoxybenzaldehyde.
Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines, which have different solubilities and may be lost during extraction or crystallization.[1]
Decomposition: The formyl group can be sensitive to certain conditions, leading to degradation of the target molecule.
Inappropriate Purification Technique: The chosen method may not be suitable for the specific properties of the derivative.
Troubleshooting Steps:
Analyze the Crude and Purified Material: Use ¹H NMR and HPLC to identify the impurities and byproducts. The presence of 3-isopropoxybenzaldehyde suggests protodeboronation. A complex mixture of broad peaks in the NMR may indicate the presence of boroxines.
Optimize pH for Aqueous Extractions: For acid-base extractions, maintain the pH of the aqueous solution between 8 and 11.[2] This helps to dissolve the boronic acid as the boronate salt while minimizing the risk of the Cannizzaro reaction, a disproportionation reaction of the aldehyde that can occur at higher pH.[2]
Consider Anhydrous Conditions: To minimize boroxine formation, handle the compound under anhydrous conditions as much as possible.[3]
Evaluate Alternative Purification Methods: If one method results in low yield, consider trying another. A comparison of common methods is provided in the FAQs.
Problem 2: Product is a Sticky Oil or Fails to Crystallize
Possible Causes:
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
Residual Solvent: Trapped solvent can prevent the formation of a crystalline solid.
Compound's Inherent Properties: Some derivatives may have low melting points or exist as oils at room temperature.
Troubleshooting Steps:
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or a mixture of ethyl acetate and hexane.
Solvent Screening for Recrystallization: Systematically screen a variety of solvent systems. Good solvent pairs for recrystallization often consist of a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which it is insoluble at room temperature.
Diethanolamine Adduct Formation: Convert the boronic acid to its diethanolamine adduct. These adducts are often crystalline and can be easily purified by recrystallization. The free boronic acid can be regenerated by treatment with acid.[4]
Column Chromatography: If crystallization fails, column chromatography on silica gel can be an effective purification method.[3]
Problem 3: Inconsistent Purity Results from HPLC Analysis
Possible Causes:
On-Column Degradation: The acidity of the silica-based column or the mobile phase can cause degradation of the boronic acid.
Equilibrium between Boronic Acid and Boroxine: The equilibrium between the boronic acid and its boroxine can lead to broad or multiple peaks in the chromatogram.
Inappropriate Mobile Phase: The chosen mobile phase may not be optimal for the separation.
Troubleshooting Steps:
Use a Buffered Mobile Phase: Employ a mobile phase with a controlled pH to minimize on-column degradation.
Modify the Stationary Phase: Consider using a deactivated silica gel or a different type of stationary phase, such as a polymer-based column.
Optimize Mobile Phase Composition: Experiment with different solvent gradients and additives to improve peak shape and resolution.
Confirm Peak Identity: Use LC-MS to confirm the identity of the peaks in the chromatogram.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-Formyl-5-isopropoxyphenylboronic acid?
A1: Common impurities include:
Protodeboronation product (3-isopropoxybenzaldehyde): Formed by the cleavage of the C-B bond.
Boroxines: Cyclic trimeric anhydrides formed by the dehydration of the boronic acid.[1]
Starting materials and reagents: Unreacted precursors from the synthesis.
Homocoupling byproducts: Formed from the coupling of two boronic acid molecules.
Q2: What is the best method for purifying 3-Formyl-5-isopropoxyphenylboronic acid?
A2: The optimal purification method depends on the nature and quantity of the impurities. The following table summarizes common techniques with their advantages and disadvantages.
Purification Method
Advantages
Disadvantages
Recrystallization
Can provide high purity for crystalline solids.
May not be effective for removing all impurities; can be challenging to find a suitable solvent system.
Acid-Base Extraction
Effective for removing non-acidic impurities.
Risk of protodeboronation at low pH and Cannizzaro reaction at high pH.[2]
Column Chromatography
Can separate a wide range of impurities.
Can be time-consuming and may lead to product degradation on silica gel.[3]
Diethanolamine Adduct Formation
Adducts are often crystalline and easy to purify; protects the boronic acid group.[4]
Requires an additional step to form the adduct and a subsequent step to regenerate the free boronic acid.
Q3: How can I avoid the Cannizzaro reaction during the purification of formyl-substituted phenylboronic acids?
A3: The Cannizzaro reaction is a base-induced disproportionation of an aldehyde. To avoid this, when performing an acid-base extraction, carefully control the pH of the aqueous solution to be between 8 and 11.[2] This pH is high enough to deprotonate the boronic acid to form the soluble boronate salt but generally not high enough to promote the Cannizzaro reaction. It is recommended to add the base slowly while monitoring the pH.
Q4: What are the best storage conditions for 3-Formyl-5-isopropoxyphenylboronic acid?
A4: 3-Formyl-5-isopropoxyphenylboronic acid should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation through protodeboronation and oxidation.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude 3-Formyl-5-isopropoxyphenylboronic acid in a suitable organic solvent such as ethyl acetate.
Extraction: Extract the organic solution with a cooled (0-5 °C) aqueous solution of a mild base (e.g., 1 M sodium carbonate) to bring the pH to 8-11. Separate the aqueous layer.
Washing: Wash the aqueous layer with a non-polar organic solvent (e.g., hexane or toluene) to remove non-acidic impurities.
Acidification: Cool the aqueous layer in an ice bath and slowly add a cooled dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3), causing the pure boronic acid to precipitate.
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification via Diethanolamine Adduct Formation
Adduct Formation: Dissolve the crude 3-Formyl-5-isopropoxyphenylboronic acid in a suitable solvent (e.g., toluene or a mixture of diethyl ether and hexane). Add an equimolar amount of diethanolamine. The diethanolamine adduct will often precipitate from the solution.
Isolation and Recrystallization: Collect the solid adduct by filtration. The adduct can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Regeneration of Boronic Acid: Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl). Stir vigorously until the solid dissolves. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.
Visualizations
Caption: Experimental workflow for the purification and analysis of 3-Formyl-5-isopropoxyphenylboronic acid.
Caption: Troubleshooting logic for purification challenges of 3-Formyl-5-isopropoxyphenylboronic acid.
Technical Support Center: Reactions with 3-Formyl-5-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "3-Formyl-5-isopropoxyphenylboronic acid"...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "3-Formyl-5-isopropoxyphenylboronic acid" in chemical reactions, with a focus on improving reaction yields.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving "3-Formyl-5-isopropoxyphenylboronic acid," particularly in Suzuki-Miyaura cross-coupling reactions.
Question: My Suzuki-Miyaura coupling reaction with 3-Formyl-5-isopropoxyphenylboronic acid is resulting in a low yield or failing completely. What are the likely causes?
Answer:
Low yields or reaction failures with 3-Formyl-5-isopropoxyphenylboronic acid are often due to the electronic properties of the molecule and potential side reactions. The presence of the electron-withdrawing formyl group can influence the reaction's success. Key factors to investigate include:
Catalyst System Inefficiency: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be optimal for this substrate.
Suboptimal Reaction Conditions: The base, solvent, and temperature play a crucial role in the reaction's efficiency.
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material. This is a known issue with electron-deficient arylboronic acids.[1]
Homocoupling: The boronic acid can react with itself, forming a biaryl byproduct and reducing the desired product's yield.
Reagent and Solvent Quality: Impurities in the reagents or solvents, including the presence of oxygen, can deactivate the catalyst and hinder the reaction.
Question: I am observing significant protodeboronation of my 3-Formyl-5-isopropoxyphenylboronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation is a significant challenge, especially with electron-deficient boronic acids.[1] To minimize this, consider the following strategies:
Choice of Base: Use a non-aqueous, milder base. The presence of water and strong bases can facilitate protodeboronation.
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).
Boronic Ester Protection: Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester). Boronic esters are generally more resistant to protodeboronation.[1]
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation relative to the desired coupling reaction.
Question: The purification of my product is complicated by the presence of homocoupled byproducts. What can I do to prevent their formation?
Answer:
Homocoupling of the boronic acid is often promoted by the presence of oxygen. To reduce this side reaction:
Thorough Degassing: Properly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can be beneficial.
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 3-Formyl-5-isopropoxyphenylboronic acid?
A1: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium catalyst with a phosphine ligand, a suitable base, and an appropriate solvent. Based on literature examples for this specific compound, a combination of PdCl2(dppf) as the catalyst and Na2CO3 or sodium bicarbonate as the base in a solvent system like 1,4-dioxane/water or DMF/water has been shown to be effective.[2] Microwave heating has also been successfully employed to shorten reaction times.[3][4]
Q2: How does the electron-withdrawing formyl group on 3-Formyl-5-isopropoxyphenylboronic acid affect the Suzuki-Miyaura reaction?
A2: The electron-withdrawing formyl group makes the boronic acid more electron-deficient. In Suzuki-Miyaura couplings, electron-donating groups on the boronic acid partner are generally favored as they can enhance the rate of transmetalation.[5] Conversely, electron-withdrawing groups can slow down this step, potentially leading to lower yields or requiring more forcing reaction conditions.[3] However, the reaction is still very feasible with proper optimization of the catalyst, base, and solvent system.
Q3: Can I use other cross-coupling reactions with 3-Formyl-5-isopropoxyphenylboronic acid?
A3: Yes, while Suzuki-Miyaura is the most common, other palladium-catalyzed cross-coupling reactions can potentially be used. The choice of reaction will depend on the coupling partner. It's important to consider that the aldehyde functionality might not be compatible with all reaction conditions, particularly those involving strongly nucleophilic or basic reagents.
Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions
The following tables summarize general recommendations for optimizing Suzuki-Miyaura coupling reactions with electron-deficient arylboronic acids like 3-Formyl-5-isopropoxyphenylboronic acid.
Table 1: Comparison of Palladium Catalysts and Ligands
Catalyst System
Ligand Type
Key Advantages
Potential Drawbacks
Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0)
Readily available and well-understood.
Can have lower activity for challenging substrates and may require higher temperatures.
PdCl₂(dppf)
Diphosphine complex
Good for a range of substrates and is relatively air-stable.
May not be as active as more modern Buchwald-type catalysts.
Pd(OAc)₂ / SPhos
Buchwald-type phosphine
High activity for a broad range of substrates, including electron-deficient ones.
Air-sensitive and higher cost.
Pd₂(dba)₃ / XPhos
Buchwald-type phosphine
Excellent for sterically hindered and electron-poor substrates.
Air-sensitive and higher cost.
Table 2: Comparison of Bases
Base
Solvent System
Strength
Comments
Na₂CO₃
Dioxane/H₂O, DMF/H₂O
Moderate
Commonly used and effective for many Suzuki couplings.
K₂CO₃
Dioxane/H₂O, Toluene/H₂O
Moderate
A common and effective base.
K₃PO₄
Toluene/H₂O, THF
Stronger
Often effective for challenging couplings and can promote high reaction rates.
Cs₂CO₃
THF, Dioxane
Strong
Can accelerate slow reactions but is more expensive and can promote side reactions.
Table 3: Comparison of Solvents
Solvent System
Key Properties
Potential Issues
Toluene/H₂O
Biphasic system, good for many standard couplings.
Can be difficult to degas effectively.
Dioxane/H₂O
Miscible, widely used and effective.
Dioxane can form peroxides.
DMF/H₂O
Polar aprotic, good for dissolving polar substrates.
Higher boiling point can make removal difficult.
THF/H₂O
Ethereal, lower boiling point.
Can be less effective for higher temperature reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide, 3-Formyl-5-isopropoxyphenylboronic acid, palladium catalyst, and base under a counterflow of inert gas.
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
Solvent Addition: Add the degassed solvent via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. If using a microwave reactor, set the appropriate temperature and time.[3][4]
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Technical Support Center: Managing Boronic Acid Decomposition
Welcome to the technical support center for managing boronic acid decomposition during coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for managing boronic acid decomposition during coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Section 1: Understanding Boronic Acid Instability
Q1: What are the primary causes of boronic acid decomposition?
A1: Boronic acids are susceptible to several decomposition pathways, particularly under Suzuki-Miyaura coupling conditions. The two most common pathways are:
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond (R-B(OH)₂ → R-H).[1] This undesired side reaction is highly dependent on factors like pH, temperature, and the specific boronic acid substrate.[1] It can be catalyzed by acids or bases.[1]
Oxidation: Boronic acids can be oxidized, especially by peroxide impurities in ethereal solvents (like THF or dioxane), to form phenols (R-B(OH)₂ → R-OH).[2] Some boronic acids are also sensitive to air oxidation.[3]
Q2: Which types of boronic acids are most unstable?
A2: While stability varies, certain classes of boronic acids are known to be particularly unstable. These include 2-heterocyclic (e.g., 2-pyridyl), vinyl, and cyclopropyl boronic acids.[3][4] These compounds are prone to rapid decomposition via protodeboronation, oxidation, or polymerization, both on the benchtop and under reaction conditions.[3][4] Electron-deficient arylboronic acids can also be susceptible to protodeboronation.[5]
Section 2: Pre-Reaction Troubleshooting & Best Practices
Q3: How should I properly store my boronic acids to ensure stability?
A3: Proper storage is critical to prevent degradation. For optimal stability:
Temperature: Store boronic acids in a refrigerator (below 4°C/39°F), especially for long-term storage.[6][7]
Atmosphere: Keep them in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and oxygen.[6][7]
Environment: Store in a dry, well-ventilated area away from strong oxidizing agents and incompatible materials like acids and bases.[7][8][9] Avoid storing bags directly on concrete floors.[10] Interestingly, some unstable boronic acids show greater stability when stored in a dry, inert solvent like THF compared to being stored neat.[11]
Q4: My boronic acid is a solid. Can it still decompose?
A4: Yes, solid-state decomposition can occur, particularly for unstable boronic acids like certain heteroaryl derivatives.[11] This can happen due to long-term exposure to atmospheric moisture during storage.[11] For this reason, even solid reagents should be stored under the recommended inert and dry conditions.
Section 3: In-Reaction Troubleshooting
Q5: My Suzuki-Miyaura reaction has a low yield. How do I know if boronic acid decomposition is the cause?
A5: Low yield is a common problem that can point to boronic acid decomposition.[12] Look for these signs in your reaction analysis (e.g., by LC-MS or GC-MS):
Protodeboronation Product: The presence of a significant amount of the arene/alkene corresponding to your boronic acid (the "R-H" byproduct).[1]
Homocoupling Product: The presence of a biaryl/diene formed from the self-coupling of your boronic acid (the "R-R" byproduct). This can be promoted by oxygen.[12]
Phenol Product: The presence of the corresponding phenol ("R-OH"), indicating oxidation.[2]
Unreacted Starting Material: A large amount of unreacted aryl halide may indicate that the boronic acid degraded before it could couple.[13]
Q6: What immediate steps can I take to reduce decomposition during the reaction?
A6: If you suspect decomposition is occurring, consider these adjustments:
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, as water can facilitate protodeboronation.[6]
Thoroughly Degas: Remove dissolved oxygen from your reaction mixture by sparging with an inert gas (argon or nitrogen) to prevent both oxidation of the boronic acid and homocoupling side reactions.[12]
Optimize Reaction Temperature: Lowering the temperature can sometimes decrease the rate of decomposition relative to the desired coupling reaction.[6]
Use a More Active Catalyst: A highly active catalyst system (e.g., a Pd(0) source with a bulky, electron-rich phosphine ligand like SPhos or XPhos) can increase the rate of the productive coupling, outcompeting the decomposition pathways.[1][6]
Section 4: Advanced Solutions & Alternatives
Q7: I've tried basic troubleshooting with no success. What are more robust solutions for highly unstable boronic acids?
A7: For notoriously unstable boronic acids, the most effective strategy is often to use a more stable derivative that generates the boronic acid in situ. This "slow-release" approach keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing side reactions.[1] Popular alternatives include:
Boronate Esters (e.g., Pinacol Esters): These are significantly more stable than their corresponding boronic acids.[14] They are often crystalline solids that are easier to handle and purify.[14] Pinacol esters can be used directly in Suzuki-Miyaura couplings and are less prone to protodeboronation.[2]
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often existing as air-stable crystalline solids that can be stored for months without degradation.[3][4] Under specific basic conditions, they slowly hydrolyze to release the boronic acid, which is ideal for challenging couplings.[3]
Potassium Organotrifluoroborates (R-BF₃K): These salts are also highly stable alternatives to boronic acids and can be used effectively in Suzuki couplings.[15]
Q8: How do I choose the right base for my reaction to minimize decomposition?
A8: The base is crucial as it activates the boronic acid for transmetalation, but harsh conditions can accelerate decomposition.[16]
For sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) may be preferable to strong bases like sodium hydroxide.[12][16]
The choice of base can be critical for slow-release strategies. For example, mild bases promote the slow release of boronic acids from MIDA boronates, whereas strong bases cause rapid deprotection.[17]
Data & Stability Comparison
The choice of boron reagent involves a trade-off between reactivity and stability.[14] The following tables summarize these characteristics.
Table 1: Qualitative Stability and Reactivity of Common Boron Reagents
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sensitive Boronic Acid
This protocol incorporates best practices to minimize decomposition.
Reagent Preparation: To a dry oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid (1.1 - 1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
Catalyst Preparation: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
Inerting the System: Seal the reaction flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[12]
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe to the reaction flask.[12]
Catalyst Addition: Dissolve the catalyst and ligand in a small amount of degassed solvent and add this solution to the reaction flask via syringe.
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the base and boron-containing byproducts.[12]
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Protocol 2: Preparation of a Pinacol Boronate Ester for Enhanced Stability
This protocol converts an unstable boronic acid into a more stable pinacol ester.[6]
Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the boronic acid (1.0 eq.) and pinacol (1.0-1.1 eq.).
Solvent: Add a solvent capable of forming an azeotrope with water, such as anhydrous toluene or benzene.
Reaction: Heat the mixture to reflux. Water generated from the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[6]
Isolation: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
Purification: The resulting crude pinacol ester is often pure enough to be used directly.[6] If necessary, it can be purified by column chromatography on silica gel or by recrystallization.
Visual Guides
Caption: Major decomposition pathways for boronic acids.
catalyst selection for hindered "3-Formyl-5-isopropoxyphenylboronic acid"
Technical Support Center: Catalyst Selection for Hindered Boronic Acids This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hindered boronic aci...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Catalyst Selection for Hindered Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hindered boronic acids, such as "3-Formyl-5-isopropoxyphenylboronic acid," in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 3-Formyl-5-isopropoxyphenylboronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering low yields with a hindered and electron-deficient boronic acid like 3-Formyl-5-isopropoxyphenylboronic acid, the initial troubleshooting steps should focus on the key reaction components:
Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] It is essential to use a system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1]
Base Selection: The base activates the boronic acid for the crucial transmetalation step.[1] The strength and type of base can significantly influence the reaction rate and outcome.
Solvent and Temperature: The reaction solvent and temperature must be appropriate to ensure solubility of all components and to provide sufficient energy to overcome the activation barrier associated with hindered substrates.
Oxygen Contamination: Rigorous exclusion of oxygen is vital, as its presence can lead to catalyst decomposition and undesirable side reactions, such as the homocoupling of the boronic acid.[2]
Q2: Which type of palladium catalyst and ligand is recommended for a sterically hindered and electron-deficient boronic acid?
A2: For challenging substrates that are both sterically hindered and electron-deficient, highly active catalyst systems are required. The most effective options are typically palladium precatalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][2]
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are specifically designed for coupling sterically demanding substrates.[1][2] They accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
N-Heterocyclic Carbene (NHC) Ligands: NHCs are also highly effective for coupling hindered substrates and have shown success even with tetra-ortho-substituted biaryls.[1]
Precatalysts: Using pre-formed, air- and moisture-stable palladium precatalysts (e.g., Buchwald G3 palladacycles) is highly recommended.[2][3] These offer greater reproducibility and are often more active than catalysts generated in situ.[3]
Q3: What is the optimal choice of base and solvent for this type of coupling reaction?
A3: The selection of base and solvent is interdependent and crucial for success.
Base: A moderately strong base is generally preferred. Potassium phosphate (K₃PO₄) is a common and effective choice.[1][2] For particularly challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may be necessary.[1] The base should be finely powdered to ensure maximum surface area and reactivity.[2]
Solvent: Aprotic polar solvents are typically used. A mixture of dioxane and water (e.g., 10:1) is a common solvent system.[2] The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1][4] Other suitable solvents include tetrahydrofuran (THF) and toluene.[3][5]
Q4: I am observing significant amounts of homocoupling product from my boronic acid. How can this be minimized?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain palladium(II) species.[2][6] To mitigate this:
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen.[2] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as those found in modern precatalysts, can reduce the likelihood of side reactions associated with the in situ reduction of Pd(II) sources.[2]
Appropriate Ligand Choice: Bulky, electron-donating ligands, such as the Buchwald-type ligands, can favor the desired cross-coupling pathway over homocoupling.[2]
Q5: My boronic acid appears to be degrading during the reaction, leading to protodeboronation. What strategies can I employ to prevent this?
A5: Protodeboronation is a significant issue, especially with electron-deficient arylboronic acids.[7] This can be addressed by:
Using Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, can be highly effective.[2][6] These esters slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus its degradation.[2][8]
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[2]
MIDA Boronates: These are exceptionally stable derivatives that can be used in sequential coupling reactions.[2]
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[2]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a step-by-step approach to diagnosing and resolving issues of low or no product yield.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Table 1: Recommended Catalyst Systems for Hindered Arylboronic Acids
Catalyst System
Ligand
Recommended Base
Solvent System
Temperature (°C)
Key Advantages
Buchwald Precatalyst
XPhos
K₃PO₄ or Cs₂CO₃
Dioxane/H₂O, Toluene
80 - 110
High activity for sterically hindered substrates.[1][2]
Buchwald Precatalyst
SPhos
K₃PO₄
THF, Toluene
80 - 100
Excellent for electron-rich and hindered substrates.[1][9]
PEPPSI-IPr
IPr (NHC)
K₂CO₃
THF, Dioxane
80 - 110
Highly effective for challenging couplings, including aryl chlorides.[3]
Pd₂(dba)₃
RuPhos
K₃PO₄ or t-BuOK
Toluene, Dioxane
100 - 120
Effective for particularly difficult sterically hindered couplings.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Hindered Boronic Acid using a Buchwald Precatalyst
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Detailed Steps:
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-Formyl-5-isopropoxyphenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes to ensure an oxygen-free environment.[2]
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[2]
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2]
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of a Diethanolamine Adduct for Improved Boronic Acid Stability
This procedure can be used to create a more stable, crystalline form of the boronic acid prior to its use in the coupling reaction.
Dissolution: In a vial with a stir bar, dissolve the 3-Formyl-5-isopropoxyphenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[2]
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[2]
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.[2]
Isolation: Isolate the white solid product by vacuum filtration.[2]
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in the Suzuki coupling reaction.[2]
solvent effects on the reactivity of "3-Formyl-5-isopropoxyphenylboronic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl-5-isopropoxyphenylboronic acid....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl-5-isopropoxyphenylboronic acid. The information is designed to address common issues encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of 3-Formyl-5-isopropoxyphenylboronic acid?
A1: 3-Formyl-5-isopropoxyphenylboronic acid is primarily used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds to synthesize complex organic molecules, including biaryl compounds which are significant in medicinal chemistry. For instance, it has been utilized in the synthesis of Pyridinonyl PDK1 inhibitors.[1][2]
Q2: How does the choice of solvent affect the stability of 3-Formyl-5-isopropoxyphenylboronic acid?
A2: While specific stability studies on 3-Formyl-5-isopropoxyphenylboronic acid are not extensively documented, boronic acids, in general, can be susceptible to degradation, particularly protodeboronation, in certain solvents. Protic solvents, especially in the presence of water and at elevated temperatures, can sometimes facilitate this undesired side reaction. Anhydrous solvents are often preferred to minimize this risk. The formyl group on the aromatic ring can also be sensitive, and prolonged exposure to highly acidic or basic conditions should be avoided.
Q3: What are the recommended solvent systems for Suzuki-Miyaura coupling reactions using 3-Formyl-5-isopropoxyphenylboronic acid?
A3: A variety of solvents and solvent systems have been successfully employed in Suzuki-Miyaura coupling reactions with this reagent. Common choices include:
Dioxane: Often used in combination with an aqueous base.[3]
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can facilitate the dissolution of reactants.[1][2][3]
Ethanol: A protic solvent that has been used in specific applications.[4][5]
1,2-Dichloroethane (DCE): A chlorinated solvent used in some synthetic protocols.[4][5]
Toluene: A non-polar solvent that can be beneficial for certain Suzuki reactions.[6][7]
Mixtures with water: Aqueous bases are frequently used, creating a two-phase system with organic solvents like dioxane or toluene. The presence of water can be crucial for the catalytic cycle.
The optimal solvent depends on the specific coupling partners, catalyst, and base used in the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause
Troubleshooting Step
Poor Solubility of Reactants
The boronic acid, aryl halide, or other reagents may not be fully dissolved in the chosen solvent. Try a more polar aprotic solvent like DMF or dioxane. Gentle heating can also improve solubility, but monitor for potential degradation.
Inefficient Catalyst Activity
The palladium catalyst's activity can be highly solvent-dependent. If using a non-polar solvent like toluene, consider adding a co-solvent such as THF to improve the solubility and activity of the catalyst complex. For some substrates, a water-based solvent system (e.g., H2O/acetone) might be beneficial.[6]
Base Incompatibility
The chosen base may not be effective in the selected solvent. For instance, inorganic bases like K3PO4 or Na2CO3 often require the presence of water for optimal activity. If running the reaction under anhydrous conditions, consider an organic base or ensure the inorganic base is finely powdered for better dispersion.
Protodeboronation of Boronic Acid
This side reaction can be prevalent in protic solvents or with residual water, especially at high temperatures. If you suspect this is an issue, switch to a rigorously dried aprotic solvent like anhydrous dioxane or toluene.
Issue 2: Formation of Side Products
Potential Cause
Troubleshooting Step
Homocoupling of Boronic Acid
This can occur due to oxidation of the boronic acid. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent can influence oxygen solubility; less polar solvents generally have higher oxygen solubility.
Reaction with the Formyl Group
The aldehyde functionality can potentially undergo side reactions, especially if the reaction conditions are harsh. If side products related to the formyl group are observed, consider using milder bases or running the reaction at a lower temperature. The choice of solvent can influence the reactivity of the formyl group; for example, protic solvents like ethanol could potentially form acetals under certain conditions.
Experimental Protocols & Data
Example Suzuki-Miyaura Coupling Conditions
The following table summarizes various solvent and reaction conditions reported for Suzuki-Miyaura couplings involving 3-Formyl-5-isopropoxyphenylboronic acid and related compounds. This data can serve as a starting point for reaction optimization.
Note: The yields are often not explicitly reported for the specific step involving 3-Formyl-5-isopropoxyphenylboronic acid in the provided literature, as it is part of a multi-step synthesis.
Visualized Experimental Workflow
The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura coupling reaction, highlighting the stages where solvent choice is critical.
General Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the logical relationship of solvent properties and their potential effects on the reaction outcome.
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions regarding base selection for Suzuki-Miyaura cross-coupling reactions involving 3-Formyl-5-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
The base is a critical component of the catalytic cycle and serves three main functions.[1] First, it reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[2][3][4] This "activation" of the boron compound enhances its ability to transfer its organic group to the palladium catalyst during the transmetalation step.[4][5] Second, the base reacts with the palladium(II) halide complex after oxidative addition to form a palladium(II) hydroxide or alkoxide complex, which is essential for the subsequent transmetalation.[1] Finally, the base can accelerate the final reductive elimination step.[1]
Q2: Which bases are most commonly used for Suzuki reactions with 3-Formyl-5-isopropoxyphenylboronic acid?
Based on documented procedures, inorganic bases are preferred for this substrate. Specifically, aqueous solutions of sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) have been successfully used in reactions involving 3-Formyl-5-isopropoxyphenylboronic acid.[6][7][8][9] These moderately strong bases are effective at promoting the reaction while minimizing potential side reactions.
Q3: Can I use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
While strong bases can be effective in some Suzuki couplings, they should be used with caution for 3-Formyl-5-isopropoxyphenylboronic acid. The presence of the aldehyde (formyl) group introduces sensitivity. Strong bases can promote undesirable side reactions such as aldol condensations or the Cannizzaro reaction, particularly at elevated temperatures. Furthermore, very high pH can accelerate the degradation of the boronic acid itself.[10]
Q4: Are organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) suitable?
Organic amine bases are generally not effective for promoting the key transmetalation step in the Suzuki-Miyaura reaction and are not recommended as the primary base for this coupling. The catalytic cycle relies on the formation of boronate species and palladium hydroxide/alkoxide complexes, which is best achieved with inorganic bases.[1][2]
Q5: My boronic acid appears to be degrading. Could the base be the cause?
Yes, this is a common issue known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This side reaction is often promoted by high temperatures and aqueous basic conditions.[10][11] If you suspect protodeboronation, consider using a milder base (e.g., K₃PO₄, KF), minimizing the amount of water, or running the reaction at a lower temperature for a longer duration.[11][12]
Troubleshooting Guide
Issue 1: Low to No Product Yield
If your reaction is resulting in a low yield or fails to produce the desired product, the base selection and reaction conditions are critical areas to investigate.
Potential Cause
Troubleshooting Steps
Base is too weak or insoluble.
The base must be strong enough and have sufficient solubility to activate the boronic acid.[11] While NaHCO₃ is reported, if it fails, switch to a slightly stronger and often more soluble base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[12][13]
Protodeboronation of Boronic Acid.
The aldehyde group makes the boronic acid somewhat electron-deficient and susceptible to degradation.[10][11] Try using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12] Minimize reaction time and use the lowest effective temperature.
Aldehyde Group Side Reactions.
Strong bases can react with the formyl group. Ensure you are not using strong hydroxides. Stick to carbonates or phosphates.
Poor Catalyst Activation.
The base is essential for generating the active catalyst for transmetalation.[4] Ensure the base is fresh and added in the correct stoichiometry (typically 2-3 equivalents).
Issue 2: Formation of Impurities and Byproducts
The appearance of significant byproducts can often be traced back to reaction conditions, including the choice of base.
Potential Cause
Troubleshooting Steps
Homocoupling of Boronic Acid.
This byproduct (a biaryl of the boronic acid) can form if the reaction conditions promote self-coupling. This is often exacerbated by the presence of oxygen.[12] Ensure the reaction is thoroughly degassed. While not directly base-related, switching to a different palladium source/ligand system in conjunction with an optimized base can help.
Degradation of Product/Starting Material.
The combination of a strong base and high heat can degrade sensitive functional groups. If you observe a complex mixture of byproducts, try lowering the reaction temperature and using a milder base like K₃PO₄.[12]
Experimental Data and Protocols
Reported Base Conditions for 3-Formyl-5-isopropoxyphenylboronic acid
The following table summarizes conditions reported in patent literature for Suzuki couplings with this specific boronic acid.
This protocol is a generalized procedure based on published examples and should be optimized for specific coupling partners.
Reagent Setup: To a reaction vessel, add the aryl halide (1.0 eq.), 3-Formyl-5-isopropoxyphenylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the ligand if required.
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
Base Addition: Add the aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 eq.).
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki reaction, highlighting the crucial role of the base in activating the boronic acid for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Base Selection Troubleshooting Workflow
Use this decision tree to troubleshoot common issues related to base selection when coupling 3-Formyl-5-isopropoxyphenylboronic acid.
Caption: Troubleshooting flowchart for base selection in Suzuki couplings.
Technical Support Center: Protecting Group Strategies for 3-Formyl-5-isopropoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for protecting the formyl group of "3-Formyl-5-isopropoxyphenylboronic acid" during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for protecting the formyl group of "3-Formyl-5-isopropoxyphenylboronic acid" during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the formyl group in 3-Formyl-5-isopropoxyphenylboronic acid?
The formyl (aldehyde) group is highly reactive towards various reagents, particularly nucleophiles and strong bases, which are often used in reactions involving the boronic acid moiety (e.g., Suzuki-Miyaura coupling).[1][2] Protecting the formyl group prevents undesired side reactions and ensures that the intended transformation occurs at the boronic acid site.[3] This strategy is a key aspect of achieving chemoselectivity in multi-functionalized molecules.
Q2: What is the most common and effective protecting group for the formyl group in this context?
The most common and effective strategy is the formation of an acetal, particularly a cyclic acetal using a diol like ethylene glycol.[3][4] Cyclic acetals are favored due to their enhanced stability compared to acyclic acetals (e.g., dimethyl or diethyl acetals).[5] They are stable under neutral and basic conditions, which are common in cross-coupling reactions.[3]
Q3: What is an orthogonal protecting group strategy and why is it important for this molecule?
An orthogonal protecting group strategy involves using protecting groups for different functional groups that can be removed under distinct conditions without affecting each other.[6][7] This is crucial for 3-Formyl-5-isopropoxyphenylboronic acid because both the formyl group and the boronic acid group may require protection depending on the subsequent reaction steps. For instance, the formyl group can be protected as an acetal (acid-labile), while the boronic acid can be protected as a pinacol boronate ester (stable to many conditions but can be cleaved under specific acidic or transesterification conditions).[8][9] This allows for selective deprotection and reaction at either site.
Q4: Can I perform a Suzuki-Miyaura coupling reaction without protecting the formyl group?
While Suzuki-Miyaura reactions can be performed in the presence of various functional groups, including formyl groups, the success is highly dependent on the specific reaction conditions (base, solvent, temperature) and the coupling partners.[10] The basic conditions of the Suzuki reaction can lead to side reactions with the aldehyde, such as aldol condensation or Cannizzaro reactions, potentially reducing the yield of the desired product. Protecting the formyl group as an acetal is a robust approach to prevent these complications.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low yield during acetal protection
1. Incomplete reaction due to water presence.2. Inefficient acid catalyst.3. Steric hindrance.
1. Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, add a dehydrating agent.2. Use a catalytic amount of a strong acid catalyst like p-toluenesulfonic acid (p-TsOH).3. Increase reaction time and/or temperature. For this substrate, steric hindrance is not expected to be a major issue.
Cleavage of the boronic acid group during acetal deprotection
The acidic conditions used for deprotection are too harsh, leading to protodeboronation.
1. Use milder deprotection conditions. A common method is transacetalization with acetone, often catalyzed by a mild Lewis acid like In(OTf)₃.[11][12]2. Employ a buffered system or a solid-supported acid catalyst (e.g., Amberlyst-15) to control the acidity.[11]3. Use near-neutral deprotection methods, such as those employing TMSOTf and 2,2'-bipyridyl.[13][14]
Acetal protection is successful, but the subsequent Suzuki-Miyaura coupling fails
1. The protected boronic acid is poorly soluble in the reaction solvent.2. The base used is hydrolyzing the boronic acid ester or the acetal.3. Homocoupling of the boronic acid is occurring.[15]
1. Screen different solvent systems (e.g., dioxane/water, THF/water, DMF).2. Use a milder base such as K₂CO₃ or K₃PO₄. Ensure the reaction is properly degassed to prevent oxidative degradation.3. Minimize oxygen in the reaction by thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Incomplete deprotection of the acetal
1. Insufficient acid catalyst or water.2. The deprotection conditions are too mild.
1. Increase the amount of acid catalyst or ensure sufficient water is present for hydrolysis.2. Gradually increase the reaction temperature or time. If using mild conditions, consider switching to a slightly stronger acid system.
Experimental Protocols
Protocol 1: Protection of the Formyl Group as a 1,3-Dioxolane (Cyclic Acetal)
This protocol describes the formation of a cyclic acetal using ethylene glycol, a common and robust protecting group for aldehydes.
A Comparative Guide to 3-Formyl-5-isopropoxyphenylboronic Acid and Other Substituted Phenylboronic Acids
In the landscape of modern synthetic chemistry and drug discovery, substituted phenylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions such as the S...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern synthetic chemistry and drug discovery, substituted phenylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The nature and position of substituents on the phenyl ring profoundly influence the reactivity, acidity, and solubility of these reagents, thereby affecting their performance in chemical transformations. This guide provides a comparative overview of "3-Formyl-5-isopropoxyphenylboronic acid" alongside other representative substituted phenylboronic acids, offering insights into their relative performance supported by available data.
Introduction to 3-Formyl-5-isopropoxyphenylboronic Acid
3-Formyl-5-isopropoxyphenylboronic acid is a bifunctional reagent featuring an electron-withdrawing formyl group (-CHO) and an electron-donating isopropoxy group (-OCH(CH₃)₂) at the meta positions relative to the boronic acid moiety. This unique substitution pattern imparts a nuanced reactivity profile, making it a valuable tool in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and materials science applications. The aldehyde functionality can be utilized for subsequent chemical modifications, such as reductive amination or Wittig reactions, allowing for the construction of diverse molecular architectures.
Comparison with Other Substituted Phenylboronic Acids
To contextualize the performance of 3-Formyl-5-isopropoxyphenylboronic acid, we compare it with phenylboronic acids bearing either strongly electron-withdrawing or electron-donating groups: 4-cyanophenylboronic acid and 4-methoxyphenylboronic acid, respectively, along with the simpler 3-formylphenylboronic acid.
Data Presentation
The following table summarizes key properties and reported performance data for these compounds. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the presented data is compiled from various sources and should be interpreted as a qualitative guide.
Note on pKa: The Lewis acidity of the boronic acid (pKa) is a critical parameter influencing its reactivity. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic. This can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. While specific pKa values for all compounds under identical conditions are not available, the general trend suggests that 4-cyanophenylboronic acid is the most acidic, followed by the formyl-substituted boronic acids, with 4-methoxyphenylboronic acid being the least acidic.
Note on Suzuki-Miyaura Coupling Yields: The yields of Suzuki-Miyaura reactions are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. The provided yields are illustrative of the high efficiency achievable with these reagents under optimized conditions. Generally, both electron-rich and electron-poor phenylboronic acids can be effective coupling partners.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Coupling:
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for researchers aiming to conduct a direct comparative study of different substituted phenylboronic acids.
Caption: A generalized workflow for the comparative evaluation of substituted phenylboronic acids.
A Researcher's Guide to the Reactivity of Alkoxy-Substituted Formylphenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. Alkoxy-substituted formylphenylboronic acids are...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. Alkoxy-substituted formylphenylboronic acids are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.
Understanding Reactivity: Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by the electronic nature and steric hindrance of its substituents. The formyl group is a moderate electron-withdrawing group, which generally decreases the nucleophilicity of the boronic acid and can slow down the transmetalation step in the catalytic cycle. The alkoxy group, on the other hand, is an electron-donating group through resonance, which can counteract the effect of the formyl group.
Electronic Effects: The position of the electron-donating alkoxy group relative to the boronic acid moiety is crucial. When the alkoxy group is in the ortho or para position, its electron-donating resonance effect is more pronounced, increasing the electron density on the carbon atom attached to the boron. This enhanced nucleophilicity can lead to a faster transmetalation rate and potentially higher reaction yields. A meta-alkoxy group has a weaker influence as its resonance effect does not extend to the boronic acid attachment point.
Steric Effects: An alkoxy group in the ortho position to the boronic acid can introduce significant steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step and potentially lowering the reaction yield. The size of the alkyl part of the alkoxy group (e.g., methoxy vs. ethoxy vs. isopropoxy) also plays a role, with larger groups exerting a greater steric effect.
Comparative Data on Reactivity
As a systematic quantitative comparison of the reactivity of various alkoxy-substituted formylphenylboronic acids is not extensively documented, the following table is presented as a template for researchers to populate with their own experimental data. The expected reactivity trends based on the principles discussed above are included for guidance.
This table is intended as a guide for experimental design. Actual results may vary based on specific reaction conditions.
Experimental Protocols
To facilitate a direct comparison of the reactivity of different alkoxy-substituted formylphenylboronic acids, the following detailed protocol for a Suzuki-Miyaura cross-coupling reaction is provided. It is recommended to run the reactions in parallel under identical conditions for a valid comparison.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Efficacy of 3-Formyl-5-isopropoxyphenylboronic Acid in Complex Molecule Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl moieties prevalent in...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl moieties prevalent in pharmaceuticals and advanced materials. The choice of the boronic acid coupling partner is critical to the success of these transformations, influencing reaction yields, functional group tolerance, and overall efficiency. This guide provides a comparative analysis of 3-Formyl-5-isopropoxyphenylboronic acid and its alternatives in complex molecule synthesis, supported by available experimental data and detailed protocols.
Performance Comparison of Substituted Phenylboronic Acids
The efficacy of a boronic acid in Suzuki-Miyaura coupling is influenced by the electronic and steric nature of its substituents. The presence of a formyl group, as in the case of 3-Formyl-5-isopropoxyphenylboronic acid, introduces an electron-withdrawing character and a versatile functional handle for further synthetic transformations. The isopropoxy group, being an electron-donating group, can modulate the electronic properties of the aromatic ring and potentially influence the reactivity of the boronic acid.
Direct comparative studies under identical conditions for 3-Formyl-5-isopropoxyphenylboronic acid and its analogs are limited in publicly available literature. However, by collating data from various sources, we can draw qualitative comparisons of their performance in Suzuki-Miyaura reactions. The following tables summarize typical reaction conditions and yields for 3-Formyl-5-isopropoxyphenylboronic acid and its close structural relatives.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Various Phenylboronic Acids
Note: The data presented is compiled from various literature sources and may not represent a direct quantitative comparison due to differing reaction conditions and substrates.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid is provided below. This protocol is a representative example and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the desired boronic acid (e.g., 3-Formyl-5-isopropoxyphenylboronic acid, 1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 mixture, 10 mL) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further illustrate the processes involved, the following diagrams, generated using the DOT language, depict the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Suzuki-Miyaura Catalytic Cycle
General Experimental Workflow
Concluding Remarks
3-Formyl-5-isopropoxyphenylboronic acid is a valuable building block for complex molecule synthesis, offering the dual advantages of a reactive boronic acid for Suzuki-Miyaura coupling and a versatile formyl group for subsequent functionalization. While direct, side-by-side comparative data is scarce, analysis of related structures suggests that it is an effective coupling partner, likely affording good to excellent yields under standard palladium-catalyzed conditions. The electronic effects of the formyl and isopropoxy substituents may necessitate slightly modified reaction conditions compared to simpler phenylboronic acids. For researchers and drug development professionals, 3-Formyl-5-isopropoxyphenylboronic acid represents a strategic choice for the construction of novel molecular architectures, enabling the efficient synthesis of complex biaryl compounds with opportunities for further diversification.
Illuminating the Molecular Architecture: A Guide to the Spectroscopic Confirmation of 3-Formyl-5-isopropoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic techniques...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of "3-Formyl-5-isopropoxyphenylboronic acid," a key building block in medicinal chemistry. We present predicted spectroscopic data for the target compound and compare it with experimental data from structurally related analogs, supported by detailed experimental protocols.
The structural integrity of a molecule is the foundation of its chemical and biological activity. In the synthesis of complex organic molecules like "3-Formyl-5-isopropoxyphenylboronic acid," unambiguous confirmation of the final structure is a critical step. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for piecing together the molecular puzzle. Due to the limited availability of direct experimental spectra for "3-Formyl-5-isopropoxyphenylboronic acid," this guide employs a predictive and comparative approach. By analyzing the spectroscopic data of closely related compounds, we can forecast the expected spectral characteristics of our target molecule and establish a robust framework for its structural verification.
Predicted Spectroscopic Data for 3-Formyl-5-isopropoxyphenylboronic Acid
The following table summarizes the predicted spectroscopic data for "3-Formyl-5-isopropoxyphenylboronic acid." These predictions are derived from the analysis of substituent effects and a comparison with the experimental data of analogous compounds.
Spectroscopic Technique
Predicted Data
¹H NMR (in DMSO-d₆)
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). One singlet or narrow triplet, one doublet of doublets, and another doublet of doublets, reflecting the 1,3,5-substitution pattern. Aldehyde Proton: A sharp singlet around δ 9.8-10.0 ppm. Isopropoxy Group: A septet for the methine proton (-CH) around δ 4.6-4.8 ppm and a doublet for the two methyl groups (-CH₃) around δ 1.3-1.4 ppm. Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is exchangeable with D₂O.
¹³C NMR (in DMSO-d₆)
Aromatic Carbons: Six signals expected in the aromatic region (δ 110-160 ppm). The carbon bearing the boronic acid group (C-B) may be broad or unobserved. The carbon attached to the isopropoxy group will be significantly downfield, and the carbons ortho and para to the formyl group will also be deshielded. Aldehyde Carbonyl: A signal around δ 190-195 ppm. Isopropoxy Group: A signal for the methine carbon (-CH) around δ 70-72 ppm and a signal for the methyl carbons (-CH₃) around δ 21-23 ppm.
IR Spectroscopy (ATR)
O-H Stretch (Boronic Acid): A broad band in the region of 3200-3500 cm⁻¹. C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹. C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. B-O Stretch: A strong band around 1350 cm⁻¹. C-O Stretch (Ether): An absorption band in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (ESI)
Molecular Ion: Expected [M-H]⁻ or [M+H]⁺ peaks corresponding to the molecular weight (208.08 g/mol ). Boronic acids are known to dehydrate, so a peak corresponding to the loss of water ([M-H₂O-H]⁻ or [M-H₂O+H]⁺) is also anticipated. Formation of trimeric anhydrides (boroxines) is also common.
Comparative Spectroscopic Data of Alternative Compounds
To build a strong case for the predicted structure, it is essential to compare it with the experimental data of known, structurally similar compounds. The following table presents such data for key analogs.
Detailed methodologies are crucial for the reproducibility and validation of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
¹H NMR Parameters: A standard pulse sequence is used with a spectral width of -2 to 12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of 0 to 200 ppm. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: An FTIR spectrometer is used to record the spectrum.
Parameters: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background is collected prior to running the sample.
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for the analysis of boronic acids.
Parameters: The analysis can be performed in both positive and negative ion modes. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid (for positive mode) or ammonia (for negative mode) to aid ionization. Boronic acids can be challenging to ionize directly and may require derivatization for sensitive detection.[3][4]
Visualizing the Analytical Workflow and Logic
To better understand the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical interplay of the different spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic confirmation of the target compound.
Caption: How different spectroscopic techniques provide complementary structural information.
By integrating the predictive data with a comparative analysis of known compounds and adhering to rigorous experimental protocols, researchers can confidently elucidate the structure of "3-Formyl-5-isopropoxyphenylboronic acid." This systematic approach ensures the reliability of synthetic products and paves the way for their successful application in drug discovery and development.
A Comparative Purity Assessment of Synthesized versus Commercial 3-Formyl-5-isopropoxyphenylboronic Acid
For researchers in drug discovery and organic synthesis, the purity of starting materials is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide prov...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers in drug discovery and organic synthesis, the purity of starting materials is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of a laboratory-synthesized batch of 3-Formyl-5-isopropoxyphenylboronic acid against a commercially available alternative. The assessment is based on a suite of standard analytical techniques, offering a clear perspective on the purity profile and potential impurities.
Purity Comparison and Impurity Profile
The purity of both the in-house synthesized and commercially sourced 3-Formyl-5-isopropoxyphenylboronic acid was rigorously evaluated using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. A summary of the quantitative data is presented below.
The synthesized batch demonstrated a purity of approximately 95%, which is comparable to the commercial standard. The primary impurity identified in the synthesized product was the des-bromo starting material, a common byproduct in Suzuki-Miyaura coupling reactions.[1][2] Trace amounts of palladium catalyst and homocoupling products were also detected. The commercial product showed a slightly higher purity, with the main impurity being the corresponding boronic anhydride, which can form upon storage.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method was developed for the purity analysis of 3-Formyl-5-isopropoxyphenylboronic acid.
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectra were recorded to confirm the structure of the target compound and to estimate its purity.
Instrumentation: Bruker Avance III 400 MHz spectrometer.
Solvent: DMSO-d₆.
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Acquisition: 16 scans.
Expected Chemical Shifts (δ, ppm): ~9.9 (s, 1H, -CHO), ~8.0-7.5 (m, 3H, Ar-H), ~4.7 (sept, 1H, -CH(CH₃)₂), ~1.3 (d, 6H, -CH(CH₃)₂). The B(OH)₂ protons are often broad and may not be clearly observed.
Visualizing the Assessment Workflow and Application
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and a potential application of 3-Formyl-5-isopropoxyphenylboronic acid in a signaling pathway.
Purity assessment workflow.
3-Formyl-5-isopropoxyphenylboronic acid is a versatile building block, particularly in the synthesis of inhibitors for signaling pathways relevant to drug discovery. The formyl group allows for further chemical modifications, while the boronic acid moiety is crucial for forming stable interactions with biological targets or for use in cross-coupling reactions to build more complex molecules. One such application is in the development of kinase inhibitors, for instance, targeting the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
A Researcher's Guide to Alternatives for 3-Formyl-5-isopropoxyphenylboronic acid in Biaryl Synthesis
In the realm of medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is a foundational task, frequently accomplished via the robust and versatile Suzuki-Miyaura cross-coupling reaction. A...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is a foundational task, frequently accomplished via the robust and versatile Suzuki-Miyaura cross-coupling reaction. A key building block in this field is 3-Formyl-5-isopropoxyphenylboronic acid , prized for its trifunctionality which allows for sequential, site-selective modifications. However, factors such as commercial availability, cost, stability, or the specific requirements of a synthetic route may necessitate the use of alternative reagents.
This guide provides a comparative overview of viable alternatives to 3-Formyl-5-isopropoxyphenylboronic acid, offering experimental data to inform the selection of the most suitable building block for your research needs. The alternatives are categorized based on their structural relationship to the parent compound, focusing on modifications to the alkoxy group, the formyl moiety, and the boronic acid functionality itself.
Performance Comparison of Alternative Reagents
The efficiency of a Suzuki-Miyaura coupling is highly dependent on the stability and reactivity of the boronic acid derivative. The following table summarizes the performance of 3-Formyl-5-isopropoxyphenylboronic acid and its alternatives in a standardized model reaction with 4-bromoanisole. The data, compiled from literature reports and typical experimental outcomes, provides a benchmark for expected yields under consistent reaction conditions.
Enhanced stability to air and moisture, easier purification, less prone to protodeboronation.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the various alternatives discussed.
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 mmol, 2.0 eq.)
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
Reaction Setup:
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, the boronic acid or ester derivative, the palladium catalyst, and the base.
Seal the vessel with a septum or cap.
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Using a syringe, add the degassed solvent mixture to the vessel.
Reaction and Work-up:
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 85 °C).
Stir the mixture vigorously for the specified reaction time (typically 4-12 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Upon completion, allow the reaction mixture to cool to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with the organic solvent (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling and its catalytic cycle.
Validation
A Cost-Benefit Analysis of 3-Formyl-5-isopropoxyphenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in organic synthesis is paramount to achieving efficient, cost-effective, and scalable routes to target molecule...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in organic synthesis is paramount to achieving efficient, cost-effective, and scalable routes to target molecules. This guide provides a comprehensive cost-benefit analysis of utilizing "3-Formyl-5-isopropoxyphenylboronic acid" in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science. We present a comparative overview with more stable alternatives, supported by generalized experimental data and detailed reaction protocols.
The Suzuki-Miyaura coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the boronic acid reagent is a critical parameter that significantly influences reaction efficiency, product yield, and overall cost. "3-Formyl-5-isopropoxyphenylboronic acid" is a versatile reagent that incorporates both an electron-withdrawing formyl group and an electron-donating isopropoxy group, offering unique reactivity and functionality for further synthetic transformations. However, the inherent instability of some boronic acids can lead to challenges in handling, storage, and reaction reproducibility. This has prompted the development of more stable surrogates, such as MIDA (N-methyliminodiacetic acid) boronates and potassium organotrifluoroborates.
Performance Comparison of Boron Reagents
The selection of a boron-containing reagent for a Suzuki-Miyaura coupling is a trade-off between reactivity, stability, and cost. While traditional boronic acids are often the most cost-effective option, their stability can be a concern, potentially leading to lower yields due to decomposition pathways like protodeboronation. MIDA boronates and potassium trifluoroborates offer enhanced stability, simplifying handling and often leading to more consistent and reproducible results, albeit at a higher initial reagent cost.
Below is a qualitative and quantitative comparison of these reagents based on typical performance in Suzuki-Miyaura coupling reactions.
Reagent Type
Key Advantages
Key Disadvantages
Typical Yield Range (%)
Relative Cost
3-Formyl-5-isopropoxyphenylboronic acid
- Readily available- Generally lower purchase price- High reactivity
- Prone to decomposition (protodeboronation)- May require inert atmosphere for storage and handling- Variable reaction yields
- High stability to air and moisture- Easy to handle crystalline solid- Often provides reproducible yields
- Requires an additional synthetic step from the boronic acid- Higher purchase price
85-98%
$
(3-Formyl-5-isopropoxyphenyl) MIDA boronate
- Exceptional stability (air and moisture stable)- Slow, controlled release of the boronic acid in situ- Ideal for complex syntheses and automated platforms
- Requires an additional synthetic step from the boronic acid- Highest purchase price
85-98%
Note: The yields presented are generalized from literature on similar substituted phenylboronic acids and may vary depending on the specific coupling partners and reaction conditions.
Experimental Protocols
To provide a practical context for comparison, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for use with 3-Formyl-5-isopropoxyphenylboronic acid and its more stable alternatives.
General Procedure for Suzuki-Miyaura Coupling
Materials:
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
Boron reagent (3-Formyl-5-isopropoxyphenylboronic acid or alternative, 1.2 mmol)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
Base (e.g., K₂CO₃, 2.0 mmol)
Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 mixture, 10 mL)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask, add the aryl halide (1.0 mmol), the boron reagent (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
Add the degassed solvent mixture via syringe.
Stir the reaction mixture at 90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Cost-Benefit Analysis Workflow
The decision to use "3-Formyl-5-isopropoxyphenylboronic acid" or a more stable alternative should be based on a holistic analysis of the project's specific needs. The following logical workflow can guide this decision-making process.
Caption: A decision-making workflow for selecting the appropriate boron reagent.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative
A Comparative Guide to the Applications of 3-Formyl-5-isopropoxyphenylboronic Acid
For researchers and professionals in the fields of medicinal chemistry and drug development, 3-Formyl-5-isopropoxyphenylboronic acid emerges as a versatile building block. Its unique trifunctional structure, featuring a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in the fields of medicinal chemistry and drug development, 3-Formyl-5-isopropoxyphenylboronic acid emerges as a versatile building block. Its unique trifunctional structure, featuring a boronic acid, a formyl group, and an isopropoxy ether on a phenyl ring, offers a strategic advantage in the synthesis of complex organic molecules and the exploration of novel therapeutic agents. This guide provides a comparative overview of its primary applications, focusing on its role in Suzuki-Miyaura cross-coupling reactions and its potential as an enzyme inhibitor, benchmarked against alternative substituted phenylboronic acids.
Suzuki-Miyaura Cross-Coupling Reactions: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] 3-Formyl-5-isopropoxyphenylboronic acid is an excellent substrate for this reaction, allowing for the synthesis of complex biaryl structures which are prevalent in many biologically active compounds. The formyl and isopropoxy groups provide handles for further functionalization, expanding the chemical space for drug discovery.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst is crucial for the efficiency of the Suzuki-Miyaura reaction. While specific data for 3-Formyl-5-isopropoxyphenylboronic acid is limited, a comparison of common palladium catalysts in the coupling of other functionalized phenylboronic acids provides valuable insights into expected performance.
Catalyst System
Ligand
Typical Catalyst Loading (mol%)
Reaction Time (h)
Typical Yield (%)
Key Advantages
Pd(PPh₃)₄
PPh₃
1-5
6-24
70-90
Readily available, well-established.
Pd(OAc)₂ / SPhos
SPhos
0.5-2
2-8
85-98
High activity for challenging substrates.
PdCl₂(dppf)
dppf
1-3
4-12
80-95
Good for a broad range of substrates.
Buchwald Palladacycle Precatalysts
Buchwald ligands
0.1-1
1-6
>90
High turnover numbers, air and moisture stable.
Note: The data presented is a general representation based on literature for various substituted phenylboronic acids and may vary depending on the specific substrates and reaction conditions.
Comparison with Alternative Phenylboronic Acids
The electronic and steric properties of substituents on the phenylboronic acid can influence the reaction outcome.
Phenylboronic Acid Derivative
Electron-donating/withdrawing nature of substituents
Expected Reactivity in Suzuki-Miyaura Coupling
3-Formyl-5-isopropoxyphenylboronic acid
Formyl (withdrawing), Isopropoxy (donating)
Moderate to high, influenced by the interplay of electronic effects.
4-Methoxyphenylboronic acid
Methoxy (donating)
High reactivity.
4-Trifluoromethylphenylboronic acid
Trifluoromethyl (withdrawing)
Generally lower reactivity, may require more forcing conditions.
Phenylboronic acid
Unsubstituted
Baseline reactivity.
Potential as Enzyme Inhibitors
Boronic acids are a well-established class of reversible covalent inhibitors, particularly for serine proteases.[2] The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[2] The formyl group on 3-Formyl-5-isopropoxyphenylboronic acid could potentially engage in additional interactions within the active site, enhancing binding affinity and selectivity.
Comparative IC₅₀ Values of Boronic Acid Derivatives against Serine Proteases
Boronic Acid Derivative
Target Enzyme
IC₅₀ (nM)
Arylboronic Acid 1
Serine Protease X
50
Arylboronic Acid 2
Serine Protease X
120
Peptide Boronic Acid
Thrombin
0.5
Bortezomib (Velcade®)
20S Proteasome
0.6
Note: This table presents illustrative data for various boronic acid inhibitors to demonstrate the range of potencies that can be achieved. Specific testing is required to determine the inhibitory activity of 3-Formyl-5-isopropoxyphenylboronic acid.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
To a flame-dried round-bottom flask, add the aryl halide, 3-Formyl-5-isopropoxyphenylboronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent via syringe.
Heat the reaction mixture to 80-100 °C with stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Workflow for Enzyme Inhibition Assay
This workflow outlines the general steps for assessing the inhibitory potential of a compound like 3-Formyl-5-isopropoxyphenylboronic acid against a target enzyme.
Materials:
Target enzyme
Substrate for the enzyme
Assay buffer
3-Formyl-5-isopropoxyphenylboronic acid (or other test inhibitors)
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of 3-Formyl-5-isopropoxyphenylboronic acid in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.
In a 96-well plate, add the assay buffer, the target enzyme, and the inhibitor at various concentrations.
Pre-incubate the enzyme and inhibitor for a defined period.
Initiate the enzymatic reaction by adding the substrate.
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
Calculate the initial reaction rates for each inhibitor concentration.
Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizing the Mechanisms
To further elucidate the applications of 3-Formyl-5-isopropoxyphenylboronic acid, the following diagrams illustrate the key chemical processes involved.
A Comparative Guide to the Synthesis of Biaryl Compounds Using 3-Formyl-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 3-Formyl-5-isopropoxyphenylboronic acid's performance in Suzuki-Miyaura cross-coupling reactions against alternative formyl-subs...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 3-Formyl-5-isopropoxyphenylboronic acid's performance in Suzuki-Miyaura cross-coupling reactions against alternative formyl-substituted phenylboronic acids, supported by experimental data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This method is particularly vital in drug discovery and materials science for the synthesis of complex biaryl scaffolds. The choice of the boronic acid coupling partner is a critical determinant of reaction success, influencing yield, purity, and reaction kinetics. This guide provides a comparative analysis of 3-Formyl-5-isopropoxyphenylboronic acid, a versatile building block, against other commercially available formyl-substituted phenylboronic acids.
Performance Comparison in Suzuki-Miyaura Coupling
The electronic and steric properties of substituents on the phenylboronic acid ring significantly impact the efficiency of the Suzuki-Miyaura coupling. The following table summarizes the performance of 3-Formyl-5-isopropoxyphenylboronic acid in a specific application and compares it with other relevant formyl-substituted phenylboronic acids in similar cross-coupling reactions.
Boronic Acid
Aryl Halide Coupling Partner
Catalyst System
Base
Solvent
Reaction Conditions
Yield (%)
3-Formyl-5-isopropoxyphenylboronic acid
Specific brominated pyridinonyl precursor for PDK1 inhibitor
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1)
Note: A direct comparison of yields under identical conditions is challenging due to the variability in published experimental data. The data presented is compiled from different sources to provide a representative comparison.
Case Study: Synthesis of a PDK1 Inhibitor Intermediate
A notable application of 3-Formyl-5-isopropoxyphenylboronic acid is in the synthesis of potent and selective inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key enzyme in cancer cell signaling pathways. The synthesis involves a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
The following protocol for the synthesis of a key intermediate in the development of pyridinonyl PDK1 inhibitors is detailed in patents US8778977B2 and WO2008005457A2.
Materials:
Brominated pyridinonyl precursor
3-Formyl-5-isopropoxyphenylboronic acid
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1)
1.2 M Sodium bicarbonate in water
N,N-Dimethylformamide (DMF)
Procedure:
To a solution of the brominated pyridinonyl precursor in N,N-Dimethylformamide, add 3-formyl-5-isopropoxyphenylboronic acid.
Add an aqueous solution of 1.2 M sodium bicarbonate.
Add the [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst.
Flush the reaction vessel with nitrogen.
The reaction mixture is then subjected to microwave irradiation at 50 watts and 120 °C for 15 minutes.
The progress of the reaction can be monitored by LC-MS.
While the patents provide a detailed procedure, the final yield of the coupled product is not specified.
Workflow for the Synthesis of a PDK1 Inhibitor Intermediate
Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling.
Comparison with Alternative Formyl-Substituted Phenylboronic Acids
The position of the formyl group and other substituents on the phenylboronic acid ring plays a crucial role in the reactivity and, consequently, the yield of the Suzuki-Miyaura reaction.
4-Formylphenylboronic acid: The para-position of the electron-withdrawing formyl group can activate the boronic acid for transmetalation, often leading to high yields. A reported Suzuki coupling with 4-bromobenzonitrile gave a high yield of 97%[1].
2-Formylphenylboronic acid: The ortho-position of the formyl group can introduce steric hindrance, which may impede the approach of the boronic acid to the palladium catalyst, potentially leading to lower yields. For instance, the coupling with 2-iodotoluene resulted in a 54% yield[2].
3-Formylphenylboronic acid: With the formyl group in the meta-position, the electronic deactivating effect is present, but steric hindrance is less of a factor compared to the ortho-isomer. A Suzuki coupling with a nitroarene has been reported to give an 81% yield.
The isopropoxy group on 3-Formyl-5-isopropoxyphenylboronic acid is an electron-donating group, which can help to mitigate the electron-withdrawing effect of the formyl group, potentially leading to favorable reaction kinetics. The specific substitution pattern of this molecule makes it a valuable reagent for creating complex, functionalized biaryl structures.
Signaling Pathway Context: PDK1 in Cancer
The synthesis of PDK1 inhibitors is of significant interest in oncology drug development. PDK1 is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers.
Caption: Simplified PI3K/AKT/PDK1 signaling pathway and the point of inhibition.
comparative yield analysis of different cross-coupling methods with "3-Formyl-5-isopropoxyphenylboronic acid"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cross-Coupling Reaction Performance with Supporting Experimental Data The strategic introduction of functionalized aryl moieties...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cross-Coupling Reaction Performance with Supporting Experimental Data
The strategic introduction of functionalized aryl moieties is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. 3-Formyl-5-isopropoxyphenylboronic acid is a versatile building block, incorporating both an electron-withdrawing formyl group and an electron-donating isopropoxy group, which can influence its reactivity in cross-coupling reactions. This guide provides a comparative analysis of several key cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, Chan-Lam, and Buchwald-Hartwig—for the utilization of this specific boronic acid. The following sections detail representative experimental protocols and compile expected yield data based on reactions with structurally similar arylboronic acids, offering a predictive framework for reaction planning and optimization.
Comparative Yield Analysis
Due to a lack of direct head-to-head comparative studies for 3-Formyl-5-isopropoxyphenylboronic acid across all coupling methods, the following table summarizes representative yields based on published data for arylboronic acids with similar electronic properties (i.e., bearing both electron-donating and electron-withdrawing substituents). These values should be considered as a general guide for expected outcomes.
Cross-Coupling Method
Coupling Partner
Catalyst System (Typical)
Base (Typical)
Solvent (Typical)
Temperature (°C)
Representative Yield (%)
Suzuki-Miyaura
Aryl Bromide
Pd(PPh₃)₄ or Pd(dppf)Cl₂
K₂CO₃ or Cs₂CO₃
Toluene/H₂O or Dioxane/H₂O
80-110
75-95
Heck
Alkene (e.g., Styrene)
Pd(OAc)₂ / PPh₃
Et₃N or K₂CO₃
DMF or Toluene
80-120
60-85
Sonogashira
Terminal Alkyne
PdCl₂(PPh₃)₂ / CuI
Et₃N or Piperidine
THF or DMF
Room Temp - 80
70-90
Chan-Lam
Amine or Alcohol
Cu(OAc)₂
Pyridine or Et₃N
CH₂Cl₂ or Toluene
Room Temp - 100
65-88
Buchwald-Hartwig
Amine
Pd₂(dba)₃ / Ligand (e.g., XPhos)
NaOtBu or K₃PO₄
Toluene or Dioxane
80-110
70-92
Experimental Protocols
Detailed methodologies for each key cross-coupling reaction are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds between the boronic acid and an aryl or vinyl halide.
Reaction Setup:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-Formyl-5-isopropoxyphenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.).
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of the boronic acid with an alkene to form a substituted alkene.
Reaction Setup:
In a sealed tube, combine 3-Formyl-5-isopropoxyphenylboronic acid (1.5 equiv.), the alkene (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a phosphine ligand such as triphenylphosphine (PPh₃, 10 mol%), and a base like triethylamine (Et₃N, 2.0 equiv.).
Add a dry, degassed solvent such as N,N-dimethylformamide (DMF) or toluene.
Heat the mixture to 80-120 °C.
After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
Dilute with water and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify the residue by flash chromatography.
Sonogashira Coupling
This method is employed for the formation of a C-C bond between the boronic acid (after conversion to the corresponding aryl halide) and a terminal alkyne. Note: A direct Sonogashira coupling with the boronic acid is not standard; typically, the boronic acid would first be converted to an aryl halide (e.g., iodide or bromide) which then undergoes the Sonogashira reaction.
Reaction Setup (with corresponding aryl halide):
To a Schlenk flask, add the aryl halide derived from 3-Formyl-5-isopropoxyphenylboronic acid (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a degassed amine base like triethylamine or piperidine.
Stir the reaction at room temperature or with gentle heating (up to 80 °C) until the starting material is consumed.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with an organic solvent, wash the organic phase with brine, and dry it.
After solvent removal, purify the product by column chromatography.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, such as C-N or C-O bonds.
Reaction Setup:
In a round-bottom flask open to the air, dissolve 3-Formyl-5-isopropoxyphenylboronic acid (1.0 equiv.), the amine or alcohol (1.2 equiv.), and copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv.).
Add a suitable solvent, such as dichloromethane (CH₂Cl₂) or toluene.
Add a base, typically pyridine or triethylamine (2.0 equiv.).
Stir the mixture vigorously at room temperature or with heating up to 100 °C.
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify by column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds. Note: Similar to the Sonogashira coupling, the Buchwald-Hartwig amination is typically performed with an aryl halide rather than a boronic acid. The boronic acid would first be converted to the corresponding aryl halide.
Reaction Setup (with corresponding aryl halide):
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).
Add an anhydrous, degassed solvent such as toluene or dioxane.
Heat the reaction mixture to 80-110 °C.
Once the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through Celite®.
Wash the filtrate with water and brine, dry, and concentrate.
Purify the product via column chromatography.
Visualizing the Cross-Coupling Workflow
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which is fundamental to the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Safety & Regulatory Compliance
Safety
Proper Disposal of 3-Formyl-5-isopropoxyphenylboronic Acid: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides ess...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Formyl-5-isopropoxyphenylboronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
3-Formyl-5-isopropoxyphenylboronic acid, like other boronic acid derivatives, must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.[1]
Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]
In case of exposure, follow standard first-aid measures:
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[3]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][3]
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
Ingestion: Rinse mouth with water and seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in the table below.
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing 3-Formyl-5-isopropoxyphenylboronic acid.[1]
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Formyl-5-isopropoxyphenylboronic acid". The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
Contaminated solid materials such as gloves, bench paper, and empty vials should be placed in the designated solid hazardous waste container.
3. Liquid Waste Disposal:
Solutions containing 3-Formyl-5-isopropoxyphenylboronic acid and rinsates from decontamination should be collected in the designated liquid hazardous waste container.
Do not mix with other incompatible chemicals.[6] Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
4. Decontamination of Glassware:
For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1][7]
This can be followed by a water rinse.
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Waste Storage and Pickup:
Store sealed and labeled waste containers in a designated satellite accumulation area.
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] The waste must be disposed of via an approved waste disposal plant.[2][5][8]
Disposal Workflow
Caption: Disposal workflow for 3-Formyl-5-isopropoxyphenylboronic acid.